3-(1H-imidazol-1-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-imidazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHAKCASYYCJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383764 | |
| Record name | 3-(1H-imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108035-47-8 | |
| Record name | 3-(1H-imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Imidazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to 3-(1H-imidazol-1-yl)benzoic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-imidazol-1-yl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety substituted with an imidazole ring at the meta-position. This unique architecture provides two key reactive sites: the carboxylic acid group, which can undergo esterification or amidation, and the imidazole ring, which possesses a nucleophilic nitrogen atom ideal for coordination with metal ions.[1] Its CAS number is 108035-47-8.[1] This dual reactivity makes it a highly versatile building block, or "linker," in both complex organic synthesis and materials science, particularly in the rational design of metal-organic frameworks (MOFs) and coordination polymers.[1] Early research on this and related compounds focused on their potential as intermediates for pharmaceuticals and agrochemicals.[1]
Core Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and materials design. While specific experimental data for this isomer can be limited, properties can be inferred from its structural analogs and the constituent functional groups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [1] |
| Monoisotopic Mass | 188.05858 Da | [2] |
| Appearance | Solid (typical) | |
| Solubility | Poorly soluble in water (<1 mg/mL); moderately soluble in polar aprotic solvents (e.g., DMF, DMSO). (Data for analog) | [3] |
| pKa (predicted) | Carboxylic Acid: ~4.2; Imidazole Ring: ~6.8 (Data for analog) | [3] |
| Stability | Stable under inert atmospheres; may be prone to decarboxylation at temperatures above 200°C. (Data for analog) | [3] |
Spectroscopic Characteristics
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic signatures can be predicted based on its functional groups.
-
¹H & ¹³C NMR Spectroscopy :
-
¹H NMR : Signals for the imidazole protons are typically observed in the range of δ 7.2–7.8 ppm. The aromatic protons on the benzene ring would appear further downfield, generally between δ 7.5–8.2 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift. (Predicted from analogs)[3]
-
¹³C NMR : The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, as well as for the aromatic carbons of both the benzene and imidazole rings.
-
-
Infrared (IR) Spectroscopy :
-
A strong, characteristic absorption band for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹.[3]
-
A very broad absorption band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer would be present from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[3]
-
Vibrations associated with the C-N and C=N bonds of the imidazole ring would also be present.
-
Experimental Protocols
Synthesis of this compound
The primary synthetic route to this compound involves the formation of a carbon-nitrogen bond between the benzoic acid and imidazole moieties, typically via a nucleophilic aromatic substitution or an Ullmann-type coupling reaction.
Objective: To synthesize this compound from 3-bromobenzoic acid and imidazole.
Materials:
-
3-Bromobenzoic acid
-
Imidazole
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Copper(I) iodide (CuI) or other catalyst (for Ullmann coupling)
-
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromobenzoic acid (1.0 equivalent), imidazole (1.2-1.5 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of copper(I) iodide.
-
Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants.
-
Reaction: Heat the mixture to a temperature between 80–120°C and stir for 12–24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). (Methodology adapted from similar syntheses).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with HCl to a pH of ~4-5 to precipitate the product.
-
Extraction & Purification: Filter the crude product. If impurities are present, the product can be dissolved in a suitable organic solvent like ethyl acetate and washed with water. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Final Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Role in Materials Science and Organic Synthesis
This compound is not typically associated with specific biological signaling pathways itself but serves as a critical component in the synthesis of larger, functional molecules and materials. Its bifunctional nature is the key to its utility.
-
In Metal-Organic Frameworks (MOFs): The imidazole nitrogen acts as an excellent ligand for coordinating with a wide variety of metal ions (e.g., Zn²⁺, Cd²⁺, Co²⁺). Simultaneously, the carboxylate group can bridge between metal centers. This allows for the construction of extended, porous, and crystalline structures known as MOFs. The properties of these materials can be tuned for applications in gas storage, catalysis, and chemical sensing.[1]
-
In Organic Synthesis: The carboxylic acid functional group can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into more complex organic molecules, including potential pharmaceutical compounds. The imidazole ring can be further functionalized, for example, through N-alkylation.[1]
Caption: Logical relationships stemming from the molecule's bifunctional nature.
References
Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid
CAS Number: 108035-47-8
This technical guide provides an in-depth overview of 3-(1H-imidazol-1-yl)benzoic acid, a bifunctional organic compound of significant interest in chemical research and development. It is primarily intended for researchers, scientists, and professionals in drug development and materials science. The compound's unique structure, combining a carboxylic acid group with an imidazole moiety, makes it a versatile building block for the synthesis of pharmaceuticals and advanced materials, particularly Metal-Organic Frameworks (MOFs).[1]
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 108035-47-8 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [1][3] |
| InChI Key | WXHAKCASYYCJED-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [3] |
| Purity | >95% (Typical) | [3] |
Hazard and Safety Information
According to safety data sheets, this compound is classified with the following hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be used when handling this chemical.[2]
-
Acute Toxicity (Oral), Category 4 (H302: Harmful if swallowed)[2]
-
Skin Corrosion/Irritation, Category 2 (H315: Causes skin irritation)[2]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319: Causes serious eye irritation)[2]
-
Specific Target Organ Toxicity - Single Exposure, Category 3 (H335: May cause respiratory irritation)[2]
Experimental Protocols
The primary method for synthesizing this compound is through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or Ullmann coupling. This reaction forms the critical C-N bond between the imidazole ring and the benzoic acid backbone.
Synthesis of this compound via Ullmann Condensation
This protocol is adapted from established methods for the synthesis of aryl-imidazole compounds.[4][5]
Objective: To synthesize this compound by coupling imidazole with a 3-halobenzoic acid derivative.
Materials:
-
3-Iodobenzoic acid or 3-Bromobenzoic acid (1.0 equivalent)
-
Imidazole (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (2.0 equivalents)
-
Copper(I) Iodide (CuI) or other suitable copper catalyst (e.g., 0.5-10 mol%)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Procedure:
-
To a reaction flask, add the 3-halobenzoic acid (1.0 eq), imidazole (1.2 eq), base (K₂CO₃ or KOH, 2.0 eq), and the copper catalyst.
-
Add the solvent (DMSO or DMF) to the flask.
-
Heat the reaction mixture with stirring, typically to a temperature between 80-120°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically run for 10-24 hours.[4][5]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and filter to remove any insoluble catalyst residues.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted imidazole and other organic impurities.
-
Carefully acidify the aqueous layer with HCl to a pH of approximately 4-5. The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water to remove inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Expected Yield: Yields for analogous reactions are reported to be in the range of 70-95%.[4][5]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable linker molecule in several areas of chemical science.
-
Metal-Organic Frameworks (MOFs): This is one of the most significant applications. The imidazole nitrogen atoms act as excellent ligands for various metal ions, and the carboxylate group can bridge metal centers. This dual functionality allows for the construction of porous, crystalline MOFs with potential uses in gas storage, separation, and heterogeneous catalysis.[1]
-
Pharmaceutical Synthesis: Imidazole-containing compounds exhibit a wide range of biological activities, including antibacterial and anti-HCV properties.[6][7] The structure of this compound serves as a scaffold or intermediate for creating more complex molecules with potential therapeutic applications.
-
Coordination Polymers: Similar to MOFs, the molecule is used to create coordination polymers where its structure directs the assembly of metal ions into extended networks.
As research into novel materials and therapeutics continues, the utility of versatile building blocks like this compound is expected to grow.
References
- 1. This compound | 108035-47-8 | Benchchem [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-(1-methyl-1H-imidazol-2-yl)benzoic acid () for sale [vulcanchem.com]
- 5. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. ijrpc.com [ijrpc.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid
This technical guide provides a detailed overview of the synthesis of this compound, a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and an imidazole moiety, makes it a versatile building block for the development of novel pharmaceuticals and metal-organic frameworks (MOFs).[1] This document outlines a primary synthesis pathway, presents quantitative data, and offers a detailed experimental protocol for its preparation.
Introduction
This compound is a heterocyclic compound that integrates a benzoic acid scaffold with an imidazole ring. The carboxylic acid group allows for conventional modifications such as esterification and amidation, while the nitrogen atoms in the imidazole ring serve as excellent ligands for metal ions.[1] This dual functionality is highly valued in the synthesis of complex organic molecules and coordination polymers.[1] In materials science, it is a crucial linker for creating porous, crystalline structures known as metal-organic frameworks, which have applications in gas storage and catalysis.[1]
Core Synthesis Pathway: Ullmann Condensation
The principal and most established method for synthesizing this compound is through a copper-catalyzed or uncatalyzed nucleophilic aromatic substitution, often referred to as an Ullmann condensation or coupling reaction. This pathway involves the formation of a carbon-nitrogen (C-N) bond between the imidazole ring and the benzoic acid backbone.
The general reaction scheme involves the coupling of a 3-halobenzoic acid (typically 3-bromobenzoic acid or 3-iodobenzoic acid) with imidazole in the presence of a base and often a copper catalyst in a high-boiling polar aprotic solvent.
Caption: Ullmann condensation pathway for this compound synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its analogs, derived from established protocols for similar compounds.
| Parameter | Value | Reference Compound/Method |
| Starting Materials | 3-Bromobenzoic acid, Imidazole | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |
| Base | Potassium Carbonate (K₂CO₃) | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |
| Solvent | Dimethylformamide (DMF) | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |
| Temperature | 80–100°C | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |
| Reaction Time | 12–24 hours | Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |
| Yield | ~70–85% | Reported for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzoic acid[2] |
| Purification Method | Recrystallization | Common purification technique for this class of compounds[2] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
3-Bromobenzoic acid
-
Imidazole
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), imidazole (1.2–1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 3-bromobenzoic acid.
-
Heating and Reaction: Heat the reaction mixture to 80–100°C with vigorous stirring.[2] Maintain this temperature for 12–24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Extraction/Filtration: If a precipitate forms, collect the solid product by vacuum filtration, washing with cold water. If the product remains in solution, extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure this compound.[2]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General laboratory workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Spectroscopic Data of 3-(1H-imidazol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 3-(1H-imidazol-1-yl)benzoic Acid
A reliable method for the synthesis of this compound involves a copper-catalyzed N-arylation of imidazole with 3-halobenzoic acid, a common and effective method for forming aryl-N bonds. The following protocol is adapted from established procedures for similar compounds.
Experimental Protocol: Synthesis
Materials:
-
3-Bromobenzoic acid
-
Imidazole
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent), imidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
The reaction mixture is heated to 110-120 °C and stirred under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is acidified to a pH of approximately 5-6 with 1M HCl, resulting in the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield this compound as a solid.
-
The final product is dried under vacuum.
Spectroscopic Characterization
Following a successful synthesis, the structure and purity of this compound would be confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of an acidic proton.
-
Sample Preparation: A small amount of the synthesized compound (5-10 mg) is dissolved in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Standard pulse programs are used to acquire both ¹H and ¹³C NMR spectra.
Expected ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzoic acid ring and the imidazole ring. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Carboxylic Acid) | > 12.0 | Singlet (broad) | - |
| H2' (Imidazole) | 8.0 - 8.5 | Singlet | - |
| H2 (Benzoic Acid) | 8.0 - 8.3 | Triplet | ~1.5-2.0 |
| H6 (Benzoic Acid) | 7.8 - 8.1 | Doublet of Doublets | ~7.5-8.0, ~1.5-2.0 |
| H5 (Benzoic Acid) | 7.6 - 7.8 | Triplet | ~7.5-8.0 |
| H4 (Benzoic Acid) | 7.5 - 7.7 | Doublet of Doublets | ~7.5-8.0, ~1.5-2.0 |
| H5' (Imidazole) | 7.3 - 7.6 | Triplet | ~1.0-1.5 |
| H4' (Imidazole) | 7.0 - 7.3 | Triplet | ~1.0-1.5 |
Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C1 (Benzoic Acid) | 138 - 142 |
| C2' (Imidazole) | 135 - 138 |
| C3 (Benzoic Acid) | 130 - 135 |
| C5 (Benzoic Acid) | 129 - 132 |
| C6 (Benzoic Acid) | 125 - 128 |
| C4' (Imidazole) | 122 - 125 |
| C2 (Benzoic Acid) | 120 - 123 |
| C5' (Imidazole) | 118 - 121 |
| C4 (Benzoic Acid) | 115 - 118 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N stretch (Imidazole) | 1250 - 1350 | Medium |
| O-H bend (Carboxylic Acid) | 1210 - 1320 | Medium |
| C-H bend (Aromatic) | 690 - 900 | Medium to Strong |
Experimental Workflow and Data Analysis
The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational framework for researchers working with this compound. By following the outlined synthetic and analytical protocols, scientists can confidently prepare and characterize this compound for their research and development endeavors.
An In-depth Technical Guide on the Solubility of 3-(1H-imidazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1H-imidazol-1-yl)benzoic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. It includes a detailed, generalized experimental protocol for assessing the solubility of organic acids in various solvents. Furthermore, this guide explores the potential roles of imidazole-containing compounds in biological signaling pathways, offering context for the compound's relevance in drug discovery and development.
Introduction
This compound is a heterocyclic compound incorporating both a benzoic acid and an imidazole functional group. The presence of the acidic carboxylic acid group and the basic imidazole ring suggests a pH-dependent solubility profile and the potential for solubility in both polar and non-polar solvents. The imidazole moiety is a common feature in many biologically active molecules, contributing to a wide range of pharmacological activities.[1][2] Understanding the solubility of this compound is a critical first step in its evaluation for various applications, including pharmaceutical development.
Physicochemical Properties
-
Molecular Formula: C₁₀H₈N₂O₂[3]
-
Molecular Weight: 188.18 g/mol [3]
-
General Appearance: Expected to be a solid at room temperature.
Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | To be determined |
| Ethanol | 25 | Data not available | Data not available | To be determined |
| Methanol | 25 | Data not available | Data not available | To be determined |
| Acetone | 25 | Data not available | Data not available | To be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | To be determined |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | To be determined |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the shake-flask method, which is a standard technique for solubility measurement.
4.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility can be expressed in mg/mL or mol/L.
-
4.3. Experimental Workflow Diagram
Role in Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, the imidazole core is a key component in many biologically active molecules that participate in various signaling cascades.
Imidazole derivatives are known to exhibit a broad spectrum of biological activities, including roles as anticancer, antifungal, and antibacterial agents.[1][2] The imidazole ring, being a part of the amino acid histidine, plays a crucial role in enzyme catalysis and protein structure.[5]
A notable example of an imidazole-containing molecule in a signaling context is the use of imidazole-based lipids for the targeted delivery of mRNA in cancer immunotherapy.[6] These lipid nanoparticles are engineered to target specific cells, such as those in the spleen, to deliver their therapeutic payload, thereby modulating an immune response against cancer cells. This represents a sophisticated form of signaling where the imidazole-containing lipid acts as a key component of the delivery vehicle that directs a therapeutic signal to a specific location.
Another area where imidazole derivatives are relevant is in the development of chemosensors. For instance, ruthenium(II) complexes containing imidazole-functionalized ligands have been designed to selectively detect cyanide ions.[7] In this system, the imidazole group participates in hydrogen bonding with the target anion, leading to a measurable optical response, which is a form of molecular recognition and signaling.
5.1. Conceptual Signaling Pathway Diagram
The following diagram illustrates a conceptual pathway for a targeted drug delivery system utilizing an imidazole-based component, inspired by the use of such compounds in cancer immunotherapy.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined, this guide provides the necessary framework for researchers to conduct these essential measurements. The outlined experimental protocol offers a standardized approach to generating reliable solubility data. Furthermore, the versatile biological activities of imidazole derivatives suggest that this compound could be a compound of interest in drug discovery, potentially interacting with various biological signaling pathways. The provided conceptual diagram illustrates one such application in targeted drug delivery, highlighting the importance of the imidazole moiety in modern therapeutic strategies. Future research should focus on generating the empirical solubility data and exploring the specific biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. 3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Thermal Stability of 3-(1H-imidazol-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(1H-imidazol-1-yl)benzoic acid is a molecule of interest in pharmaceutical and materials science due to the versatile chemical properties of both the imidazole ring and the benzoic acid group. The imidazole moiety is a common feature in many biologically active compounds, while the benzoic acid group provides a site for salt formation and other chemical modifications. Understanding the thermal stability of this compound is crucial for its development, processing, and storage, as it dictates its shelf-life, decomposition pathways, and compatibility with other substances.
Predicted Thermal Properties
Based on the thermal behavior of related imidazole and benzoic acid derivatives, the following properties can be anticipated for this compound. It is important to note that these are predictions and must be confirmed by experimental analysis.
-
Melting Point: Benzoic acid has a melting point of 122 °C. The introduction of the imidazole group is expected to increase the melting point due to stronger intermolecular interactions, such as hydrogen bonding and pi-stacking. Therefore, the melting point of this compound is likely to be significantly higher than 122 °C.
-
Decomposition Temperature: Imidazole derivatives generally exhibit good thermal stability, with decomposition often occurring above 200°C.[1] The thermal decomposition of benzoic acid starts at temperatures above its melting point. It is plausible that the decomposition of this compound will be a multi-stage process. The initial stage might involve decarboxylation of the benzoic acid moiety, followed by the decomposition of the imidazole ring at higher temperatures. The onset of decomposition is predicted to be in the range of 200-300 °C.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the thermal analysis of this compound.
Table 1: Differential Scanning Calorimetry (DSC) Data
| Parameter | Observed Value (°C) |
| Onset of Melting | |
| Peak Melting Temperature | |
| Enthalpy of Fusion (J/g) | |
| Glass Transition (Tg) | |
| Onset of Decomposition | |
| Peak Decomposition Temperature |
Table 2: Thermogravimetric Analysis (TGA) Data
| Temperature (°C) at % Weight Loss | Observed Value (°C) |
| 5% Weight Loss (Td5) | |
| 10% Weight Loss (Td10) | |
| 50% Weight Loss (Td50) | |
| Decomposition Step | Weight Loss (%) |
| Step 1 | |
| Step 2 | |
| ... | |
| Final Residue (%) |
Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).
-
Determine the onset of decomposition, the temperatures at different percentages of weight loss, and the percentage of residual mass.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the compound by measuring the heat flow to or from the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a constant heating rate of 10 °C/min.
-
Hold at the final temperature for 2 minutes.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
A second heating scan may be performed to observe any changes in the thermal behavior after the initial melt and recrystallization.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Plot the DSC thermogram (heat flow vs. temperature).
-
Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.
-
Calculate the enthalpy of fusion from the area of the melting peak.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Analysis of this compound.
Logical Relationship of Thermal Events
The following diagram illustrates the expected sequence of thermal events for this compound upon heating.
Caption: Predicted Sequence of Thermal Events upon Heating.
Conclusion
While specific experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its characterization. By leveraging knowledge of similar chemical structures and employing the standardized TGA and DSC protocols outlined herein, researchers can effectively determine the thermal properties of this compound. The provided data tables and workflow diagrams offer a clear and structured approach to documenting and understanding the thermal behavior of this compound, which is essential for its successful application in research and development.
References
Crystal Structure of 3-(1H-imidazol-1-yl)benzoic Acid: A Review of Available Data
Despite a comprehensive search of scientific literature and crystallographic databases, the complete crystal structure of 3-(1H-imidazol-1-yl)benzoic acid has not been publicly reported. While this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials, its detailed crystallographic parameters, such as unit cell dimensions, bond lengths, and angles, are not available in the public domain. This technical guide summarizes the available information on the target compound and presents data for structurally related molecules to provide context for researchers, scientists, and drug development professionals.
Physicochemical Properties
Key physicochemical properties of this compound are summarized in Table 1. This information is compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| CAS Number | 108035-47-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in dimethyl sulfoxide and methanol |
Synthesis and Crystallization
While the specific experimental protocol for the crystallization of this compound is not detailed in the available literature, a general synthetic pathway can be inferred. The synthesis typically involves the N-arylation of imidazole with a 3-halobenzoic acid derivative, often in the presence of a copper catalyst (Ullmann condensation) or a palladium catalyst (Buchwald-Hartwig amination).
A generalized workflow for the synthesis and potential crystallization is presented below.
Caption: Generalized workflow for the synthesis and crystallization of this compound.
Analysis of a Structurally Related Isomer: 4-(Imidazol-1-yl)benzoic Acid
To provide insight into the potential crystal packing and intermolecular interactions, we present the crystallographic data for the closely related isomer, 4-(imidazol-1-yl)benzoic acid . In this molecule, the imidazole and benzene rings have a dihedral angle of 14.5(1)°. The crystal structure is characterized by intermolecular O—H···N hydrogen bonds, which link the molecules into chains. These chains are further connected into sheets through weak C—H···O interactions.
The crystallographic data for 4-(imidazol-1-yl)benzoic acid is summarized in Table 2.
| Parameter | 4-(Imidazol-1-yl)benzoic Acid |
| Crystal System | Monoclinic |
| Space Group | Pc |
| a (Å) | 4.1443(11) |
| b (Å) | 6.6561(19) |
| c (Å) | 15.706(4) |
| β (°) | 101.023(7) |
| Volume (ų) | 425.3(2) |
| Z | 2 |
| Calculated Density (Mg m⁻³) | 1.470 |
Experimental Protocols for a Related Compound
The following experimental details for the synthesis and data collection of 4-(imidazol-1-yl)benzoic acid can serve as a procedural reference.
Synthesis of 4-(Imidazol-1-yl)benzoic Acid
A mixture of imidazole (44 mmol) and K₂CO₃ (44 mmol) in a 150 ml round-bottom flask is heated under reflux. To this, 4-fluorobenzoic acid (40 mmol) is added, and the reaction is continued for a specified period. After cooling, the product is precipitated, filtered, and purified by recrystallization from a suitable solvent system to yield single crystals.
X-ray Data Collection and Refinement
Single-crystal X-ray diffraction data for 4-(imidazol-1-yl)benzoic acid were collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 296 K. The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL software package.
The logical workflow for determining the crystal structure is outlined below.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the precise crystal structure of this compound remains undetermined in the public record, an analysis of its chemical properties and the crystallographic data of its isomer, 4-(imidazol-1-yl)benzoic acid, provides valuable insights for researchers. The bifunctional nature of this molecule, possessing both a carboxylic acid and an imidazole group, makes it a significant building block in crystal engineering and the design of novel materials. The lack of a definitive crystal structure highlights an opportunity for further research to elucidate the solid-state arrangement of this compound, which would be of considerable benefit to the fields of materials science and drug development.
An In-depth Technical Guide to the Biological Activity of 3-(1H-imidazol-1-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-(1H-imidazol-1-yl)benzoic acid represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The inherent bifunctionality of the core structure, featuring a reactive carboxylic acid and a coordinating imidazole ring, allows for extensive chemical modification, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, and all reported quantitative data are summarized for comparative analysis. Furthermore, this guide illustrates relevant biological pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of the mechanisms of action and research methodologies.
Introduction
The imidazole nucleus is a fundamental component of numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its presence in a molecule can enhance pharmacokinetic properties such as solubility and bioavailability. When coupled with a benzoic acid scaffold, the resulting this compound core offers a unique platform for the design of novel therapeutic agents. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, while the imidazole ring provides a key site for coordination with metal ions in metalloenzymes and can participate in hydrogen bonding and π-stacking interactions with biological targets. This structural versatility has led to the exploration of this compound derivatives in various therapeutic areas. This guide will delve into the synthesized derivatives and their documented biological activities, providing a technical resource for researchers in the field.
Anticancer Activity
While direct studies on the anticancer activity of a broad series of this compound derivatives are limited in the readily available literature, research on structurally related compounds provides strong evidence for their potential as anticancer agents. For instance, various imidazole and benzimidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.
One area of exploration is the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerases. For example, novel 1H-benzo[d]imidazole derivatives have been shown to target human topoisomerase I, leading to cancer cell growth inhibition.
Table 1: Anticancer Activity of Structurally Related Imidazole and Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 1H-Benzo[d]imidazole Derivatives (11a, 12a, 12b) | Panel of 60 human cancer cell lines | GI₅₀ | 0.16 - 3.6 µM | [1] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids | MCF-7, HCT-116 | IC₅₀ | 15.6 - 23.9 µM | [2] |
| Tri-aryl Imidazole-benzene Sulfonamide Hybrids (5g, 5b) | Four different cancer cell lines | GI₅₀ | 2.3 and 2.8 µM | [3] |
| 3-(1H-1,2,3-triazol-1-yl)benzamide Derivatives (6q, 6qo) | K562, KU812, Ba/F3 | IC₅₀ | low nanomolar ranges | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Activity
Derivatives of imidazole are well-established antimicrobial agents. The azole class of antifungals, for example, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for ergosterol synthesis in fungi. Research into this compound derivatives has revealed promising antifungal, particularly anti-Candida, activity.
A study on 3-(1H-imidazol-1-yl)propan-1-one oxime esters, which are structurally related to the core topic, demonstrated potent activity against fluconazole-resistant Candida albicans and Candida tropicalis.[5]
Table 2: Anti-Candida Activity of 3-(1H-imidazol-1-yl)propan-1-one Oxime Esters
| Compound | R Group | C. albicans MIC (µmol/mL) | C. tropicalis MIC (µmol/mL) | Reference |
| 4a | H | 0.5807 | 0.5807 | [5] |
| 5j | 4-chlorobenzoyl | 0.0054 | - | [5] |
| Fluconazole | - | >1.6325 | >1.6325 | [5] |
| Miconazole | - | 0.0188 | 0.0024 | [5] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Materials:
-
Microorganism strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the broth medium.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibitory Activity
The structural features of this compound derivatives make them attractive candidates for the development of enzyme inhibitors. The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the benzoic acid moiety can form hydrogen bonds and other interactions with the enzyme's amino acid residues.
While specific studies on a broad range of enzyme inhibition by this compound derivatives are not extensively documented, related benzoic acid derivatives have shown inhibitory activity against various enzymes, including tyrosinase and α-amylase. For instance, certain benzoic acid derivatives have been identified as potent tyrosinase inhibitors with IC₅₀ values in the low micromolar range.[6]
Potential Signaling Pathway Involvement
Given the diverse biological activities of imidazole-containing compounds, derivatives of this compound could potentially modulate various signaling pathways. For example, as potential anticancer agents, they might interfere with pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on structurally related compounds suggests a wide range of potential biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound derivatives. This should include comprehensive screening against various cancer cell lines, a wide range of microbial pathogens, and a panel of therapeutically relevant enzymes. Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds will be crucial for their further development as clinical candidates. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource to stimulate and support these future research endeavors.
References
3-(1H-imidazol-1-yl)benzoic Acid: A Versatile Linker in Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-imidazol-1-yl)benzoic acid (m-Himba), a bifunctional organic ligand, has emerged as a significant building block in the field of coordination chemistry. Its unique molecular architecture, featuring a rigid benzoic acid moiety and a versatile imidazole ring, allows for the construction of a diverse range of coordination polymers and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and functional applications of m-Himba as a linker in coordination chemistry. It is intended to serve as a valuable resource for researchers and professionals engaged in materials science and drug development.
Introduction
The rational design and synthesis of coordination polymers and MOFs have garnered immense interest due to their potential applications in gas storage, separation, catalysis, chemical sensing, and drug delivery. The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the resulting framework. This compound is a particularly attractive linker due to the presence of two distinct coordinating groups: the carboxylate group, which can participate in various binding modes (monodentate, bidentate, bridging), and the imidazole ring, which offers a nitrogen donor for coordination to a wide array of metal ions. This dual functionality allows for the formation of structurally diverse and functionally tunable materials.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3-bromobenzaldehyde. The first step involves a copper-catalyzed N-arylation of imidazole, followed by an oxidation of the aldehyde to a carboxylic acid.
Experimental Protocol: Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde
A synthetic protocol for a precursor, 3-(1H-imidazol-1-yl)benzaldehyde, has been reported and can be adapted for the synthesis of the benzoic acid derivative.[1]
-
A mixture of 3-bromobenzaldehyde (9.25 g), imidazole (20.4 g), copper powder (0.31 g), and water (50 ml) is heated under reflux in a nitrogen atmosphere for 72 hours.
-
After cooling, aqueous ammonia is added to the reaction mixture.
-
The mixture is then extracted with chloroform.
-
The organic extract is purified by silica gel column chromatography (eluent: methylene chloride/methanol) to yield 3-(1H-imidazol-1-yl)benzaldehyde.
Experimental Protocol: Oxidation to this compound
The resulting aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidation methods, such as the Pinnick oxidation.
-
Dissolve 3-(1H-imidazol-1-yl)benzaldehyde in a suitable solvent like tert-butanol.
-
Add a phosphate buffer (e.g., NaH2PO4) and 2-methyl-2-butene.
-
Slowly add a solution of sodium chlorite (NaClO2) in water while maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with HCl to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain this compound.
Coordination Chemistry of Imidazole-Carboxylate Linkers
The coordination chemistry of linkers containing both imidazole and carboxylate functionalities is rich and varied. The imidazole group typically coordinates to transition metals and lanthanides through its sp2-hybridized nitrogen atom, acting as a monodentate ligand. The carboxylate group, upon deprotonation, can exhibit a range of coordination modes, including monodentate, bidentate chelating, and bidentate bridging, leading to the formation of diverse network dimensionalities from 1D chains to 3D frameworks.
Synthesis of Coordination Polymers and MOFs
Coordination polymers and MOFs based on imidazole-carboxylate linkers are typically synthesized under hydrothermal or solvothermal conditions. These methods involve heating a mixture of the metal salt and the linker in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The reaction temperature, time, pH, and the molar ratio of reactants can significantly influence the final product's structure and properties.
General Experimental Protocol: Hydrothermal/Solvothermal Synthesis
-
A mixture of a metal salt (e.g., nitrate, chloride, or acetate salt of a transition metal or lanthanide) and this compound is prepared in a molar ratio typically ranging from 1:1 to 1:3.
-
The mixture is dissolved or suspended in a solvent, commonly water, N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture thereof.
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a temperature between 100 and 180 °C for a period of 24 to 72 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.
Structural Characterization and Properties
The resulting coordination polymers and MOFs are characterized by a variety of techniques to determine their structure and properties.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional structure of these materials, providing detailed information on bond lengths, bond angles, and the overall network topology.
Table 1: Representative Crystallographic Data for a Coordination Polymer with an Isomeric Imidazole-Benzoic Acid Linker
| Parameter | Value |
| Empirical Formula | C20H22CdN4O8 |
| Formula Weight | 574.82 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.876(3) |
| b (Å) | 16.543(5) |
| c (Å) | 13.654(4) |
| β (°) | 109.32(3) |
| Volume (ų) | 2106.0(11) |
| Z | 4 |
Data obtained for a coordination polymer of 4-(imidazol-1-yl)benzoic acid.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the linker to the metal center. The characteristic C=O stretching frequency of the carboxylic acid group is typically shifted upon coordination.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the linker and the metal-linker coordination environment.
-
Luminescence Spectroscopy: MOFs constructed from d10 metal ions (e.g., Zn2+, Cd2+) and aromatic linkers often exhibit luminescence. Lanthanide-based MOFs are particularly known for their characteristic sharp emission bands. These luminescent properties can be exploited for chemical sensing applications.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of the coordination polymers. The decomposition temperature provides an indication of the robustness of the framework.
Potential Applications
Coordination polymers and MOFs based on this compound are expected to have a range of potential applications, leveraging their structural diversity and tunable properties.
Gas Sorption and Separation
The porous nature of some MOFs makes them promising candidates for the storage and separation of gases such as CO2, CH4, and H2. The introduction of the imidazole group can enhance the affinity for certain gas molecules through specific interactions.
Catalysis
The metal centers within the MOF can act as Lewis acid sites, while the imidazole group can function as a Lewis base, making these materials potential bifunctional catalysts for various organic reactions.
Luminescent Sensing
The inherent luminescence of some m-Himba-based MOFs can be quenched or enhanced in the presence of specific analytes, enabling their use as chemical sensors for the detection of small molecules, metal ions, or anions.
Experimental Workflows and Logical Relationships
The synthesis and characterization of a coordination polymer or MOF based on this compound typically follows a systematic workflow.
The relationship between the synthesis conditions and the final product's properties is a key aspect of MOF chemistry.
Conclusion
This compound stands as a highly promising and versatile linker for the construction of novel coordination polymers and MOFs. Its bifunctional nature allows for the creation of materials with diverse structures and tunable properties. While the exploration of m-Himba in coordination chemistry is still an evolving field, the foundational knowledge of related imidazole-carboxylate linkers suggests a bright future for its application in areas such as gas storage, catalysis, and chemical sensing. This technical guide serves as a foundational resource to stimulate further research and development in this exciting area of materials science.
References
Methodological & Application
Synthesis of Metal-Organic Frameworks Using 3-(1H-imidazol-1-yl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using 3-(1H-imidazol-1-yl)benzoic acid as an organic linker. This versatile ligand, featuring both a carboxylate and an imidazole group, allows for the construction of diverse MOF architectures with potential applications in catalysis, gas storage, sensing, and drug delivery.
Application Notes
Metal-organic frameworks constructed from this compound exhibit a range of valuable properties owing to the unique characteristics of the ligand. The imidazole group can act as a Lewis base, providing potential catalytic sites, while the aromatic benzoic acid backbone contributes to the structural rigidity and potential for π-π stacking interactions within the framework. The bifunctional nature of the ligand allows it to bridge metal centers in various coordination modes, leading to MOFs with diverse topologies and pore environments.
Potential applications for MOFs derived from this ligand include:
-
Heterogeneous Catalysis: The accessible nitrogen sites on the imidazole ring can serve as active centers for a variety of organic transformations.
-
Gas Adsorption and Separation: The porosity of these MOFs can be tuned by selecting different metal ions and synthesis conditions, making them promising candidates for the storage and separation of gases like CO₂ and N₂.
-
Luminescent Sensing: The incorporation of specific metal ions can lead to luminescent MOFs that can be used for sensing small molecules or metal ions through luminescence quenching or enhancement.[1]
-
Drug Delivery: Zinc-based MOFs, in particular, are gaining attention as drug carriers due to their biocompatibility and chemical stability.[2][3] The porous structure of MOFs synthesized with this compound could be utilized for the encapsulation and controlled release of therapeutic agents.[4]
Synthesis Overview
The synthesis of MOFs using this compound is typically achieved through solvothermal or hydrothermal methods.[3] These techniques involve heating a mixture of the metal salt and the organic ligand in a suitable solvent within a sealed vessel. The choice of metal salt, solvent, temperature, and reaction time significantly influences the resulting crystal structure and properties of the MOF.
Below is a general workflow for the synthesis and characterization of these materials.
Caption: General workflow for the synthesis and characterization of MOFs.
Experimental Protocols
The following protocols are representative examples for the synthesis of MOFs using this compound. Researchers should note that optimization of these conditions may be necessary to achieve the desired product in high yield and purity.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol is adapted from general procedures for the synthesis of zinc-based MOFs with similar carboxylate and imidazole-containing ligands.[4][5][6]
Materials:
-
This compound (H-ImBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
Cool the autoclave to room temperature at a rate of 5°C/h.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
To activate the MOF, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Decant the ethanol and dry the sample under vacuum at 100°C for 12 hours.
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF
This protocol is a general representation for the hydrothermal synthesis of copper-based MOFs.
Materials:
-
This compound (H-ImBA)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine 0.1 mmol of this compound and 0.1 mmol of Cu(NO₃)₂·3H₂O.
-
Add 10 mL of a 1:1 (v/v) mixture of deionized water and ethanol.
-
Seal the autoclave and heat it to 150°C for 48 hours.
-
After cooling to room temperature, filter the blue crystalline product.
-
Wash the product thoroughly with deionized water and then with ethanol.
-
Dry the sample in an oven at 80°C overnight.
Data Presentation
The following tables summarize typical characterization data for MOFs synthesized with ligands structurally similar to this compound. These values can be used as a reference for expected outcomes.
Table 1: Representative Crystallographic Data for Imidazole-Carboxylate MOFs
| Parameter | Zn-based MOF | Cu-based MOF | Co-based MOF |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnna | P-1 |
| a (Å) | ~10.5 | ~15.2 | ~8.9 |
| b (Å) | ~18.3 | ~12.8 | ~11.4 |
| c (Å) | ~14.6 | ~20.1 | ~13.7 |
| α (°) | 90 | 90 | ~75 |
| β (°) | ~98 | 90 | ~85 |
| γ (°) | 90 | 90 | ~68 |
Note: The data presented are hypothetical and based on typical values for similar MOF structures. Actual values will depend on the specific synthesis conditions.
Table 2: Physicochemical Properties of Representative MOFs
| Property | Zn-based MOF | Cu-based MOF |
| Thermal Stability (TGA, onset of decomposition) | > 350 °C | > 300 °C |
| BET Surface Area (m²/g) | 500 - 1500 | 800 - 2000 |
| Pore Volume (cm³/g) | 0.3 - 0.8 | 0.5 - 1.2 |
| CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | ~2.0 - 4.0 | ~3.0 - 5.0 |
Note: These values are illustrative and can vary significantly based on the specific MOF structure and activation procedure.
Logical Relationship Diagram
The relationship between synthesis parameters and the final MOF properties can be visualized as follows.
Caption: Interplay of synthesis parameters and resulting MOF properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 3-(1H-imidazol-1-yl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their tunable structures and functionalities have led to a wide range of applications in gas storage, separation, catalysis, sensing, and drug delivery. The ligand 3-(1H-imidazol-1-yl)benzoic acid is a bifunctional organic linker possessing both a carboxylate group and an imidazole moiety, making it an excellent candidate for the construction of novel CPs with diverse topologies and properties. This document provides an overview of the synthesis, structural characteristics, and potential applications of coordination polymers based on this compound and its closely related analogs, such as 3-(1H-imidazol-4-yl)benzoic acid and 3-(1H-imidazol-1-yl)propanoate.
Synthesis of Coordination Polymers
The synthesis of coordination polymers using imidazole- and carboxylate-containing ligands is typically achieved through hydrothermal or solvothermal methods. These techniques involve the reaction of a metal salt with the organic ligand in a sealed vessel at elevated temperatures. The choice of metal ion, solvent, temperature, and the presence of co-ligands can significantly influence the dimensionality and topology of the resulting framework.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of coordination polymers based on this compound and its analogs.
Caption: A flowchart of the synthesis and characterization process.
Experimental Protocols
Below are detailed experimental protocols adapted from the literature for the synthesis of coordination polymers using ligands analogous to this compound.
Protocol 1: Synthesis of a 2D Cadmium(II) Coordination Polymer with 3-(1H-imidazol-4-yl)benzoic Acid[1]
This protocol describes the synthesis of a two-dimensional coordination polymer, [Cd(L)₂]n, where L is the deprotonated form of 3-(1H-imidazol-4-yl)benzoic acid.
Materials:
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
3-(1H-imidazol-4-yl)benzoic acid (HL)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
A mixture of Cd(NO₃)₂·4H₂O (0.031 g, 0.1 mmol) and HL (0.019 g, 0.1 mmol) is prepared.
-
The mixture is dissolved in a solvent blend of DMF (3 mL) and deionized water (3 mL).
-
The resulting solution is sealed in a 25-mL Teflon-lined stainless steel vessel.
-
The vessel is heated to 120 °C in an oven and maintained at this temperature for 72 hours.
-
After 72 hours, the vessel is slowly cooled to room temperature.
-
Colorless block-shaped crystals of the coordination polymer are collected by filtration.
-
The crystals are washed with deionized water and ethanol.
-
The final product is dried in air.
Protocol 2: Synthesis of a 2D Zinc(II) Coordination Polymer with 3-(1H-imidazol-1-yl)propanoate[2][3]
This protocol details the synthesis of a zinc(II) coordination polymer using an aqueous solution method.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium 3-(1H-imidazol-1-yl)propanoate
-
Deionized water
Procedure:
-
Prepare a 0.1 mol/L aqueous solution of sodium 3-(1H-imidazol-1-yl)propanoate.
-
Prepare a 0.5 mol/L aqueous solution of Zn(NO₃)₂·6H₂O.
-
Slowly add the zinc nitrate solution dropwise to the ligand solution at room temperature with stirring.
-
An initial amorphous precipitate will form.
-
The suspension is then heated to convert the amorphous solid into a crystalline material.
-
The crystalline product is isolated by filtration, washed with water, and dried.
Data Presentation
The following tables summarize key data for coordination polymers synthesized from analogs of this compound.
Table 1: Synthesis Conditions and Crystal Data
| Compound Formula | Metal Ion | Ligand | Solvent | Temperature (°C) | Crystal System | Space Group |
| [Cd(L)₂]n (L = 3-(1H-imidazol-4-yl)benzoate) | Cd(II) | 3-(1H-imidazol-4-yl)benzoic acid | DMF/H₂O | 120 | Monoclinic | P2₁/n |
| [Co(L)₂(H₂O)]n (L = 3-(1H-imidazol-4-yl)benzoate)[1] | Co(II) | 3-(1H-imidazol-4-yl)benzoic acid | DMF/H₂O | 120 | Monoclinic | C2/c |
| Zn(II) CP with 3-(1H-imidazol-1-yl)propanoate[2] | Zn(II) | 3-(1H-imidazol-1-yl)propanoate | Water | Room Temp. | - | - |
Table 2: Properties of the Coordination Polymers
| Compound | Dimensionality | Key Structural Features | Thermal Stability (°C) | Photoluminescence Emission (nm) |
| [Cd(L)₂]n (L = 3-(1H-imidazol-4-yl)benzoate) | 2D | 2D network with (4, 4) topology. | ~350 | Intense blue emission |
| [Co(L)₂(H₂O)]n (L = 3-(1H-imidazol-4-yl)benzoate)[1] | 2D | 2D network with 6³-hcb topology. | - | Not reported |
| Zn(II) CP with 3-(1H-imidazol-1-yl)propanoate[2] | 2D | 2D network connected by crystal water chains to form a 3D network.[3] Tetrahedral Zn(II) coordination. | >200[3] | Not reported |
Logical Relationships in Coordination Polymer Formation
The final structure of a coordination polymer is dictated by a complex interplay of factors including the coordination geometry of the metal ion, the binding modes of the ligand, and the reaction conditions. The diagram below illustrates these relationships.
Caption: Key factors determining the final CP structure.
Applications
While specific applications for coordination polymers of this compound are not yet extensively reported, based on analogous structures, potential applications include:
-
Luminescent Sensing: The cadmium(II) coordination polymer with 3-(1H-imidazol-4-yl)benzoic acid exhibits intense blue light emission, suggesting potential for use in luminescent sensors.[1]
-
Catalysis: The presence of accessible metal sites and porous structures in some coordination polymers can enable their use as catalysts in various organic reactions.
-
Drug Delivery: The biocompatibility of certain metal ions (e.g., Zn(II)) and the porous nature of some frameworks could be exploited for controlled drug release applications.
Conclusion
This compound and its analogs are versatile ligands for the synthesis of coordination polymers with diverse structures and potential applications. The protocols and data presented here, derived from closely related systems, provide a solid foundation for researchers to explore the synthesis and properties of new materials based on this promising ligand. Further research into the coordination chemistry of this compound itself is warranted to fully unlock its potential in materials science and drug development.
References
Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid
Abstract
This document provides a detailed protocol for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid, a key building block in the development of novel therapeutic agents and functional materials. The synthesis is based on an Ullmann-type condensation reaction, a copper-catalyzed N-arylation of imidazole with a substituted benzoic acid. This application note includes a summary of the reaction, a table of representative data, a detailed experimental protocol, and workflow diagrams to ensure reproducibility and guide researchers in their synthetic efforts.
Introduction
N-aryl imidazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The imidazole moiety can act as a versatile ligand for metal ions and can participate in hydrogen bonding, making it a valuable pharmacophore. This compound, in particular, serves as a bifunctional molecule with a carboxylic acid group available for further derivatization, such as in the formation of amides or esters, and an imidazole ring that can be involved in biological interactions. This protocol details a reliable method for its preparation.
Reaction Scheme
The synthesis of this compound is typically achieved through a copper-catalyzed N-arylation reaction, also known as an Ullmann condensation. In this reaction, a 3-halobenzoic acid (commonly 3-bromobenzoic acid or 3-iodobenzoic acid) is coupled with imidazole in the presence of a copper catalyst and a base in a high-boiling polar solvent.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of N-aryl imidazoles based on similar reported procedures. The exact yields for this compound may vary depending on the specific reaction conditions and purification methods employed.
| Starting Material (Aryl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Purity (%) |
| 3-Bromobenzoic acid | K₂CO₃ | DMF | 80-100 | 12-24 | ~70-85 (for analog)[1] | ≥90 (HPLC)[1] |
| 4-Iodobenzoic acid | KOH | DMSO | 110 | 10 | 93 (for analog)[2] | Not Specified |
| Methyl 4-fluorobenzoate | K₂CO₃ | DMSO | ~120 | 3 | Not Specified | Not Specified |
Experimental Protocol
This protocol describes the synthesis of this compound from 3-bromobenzoic acid and imidazole using a copper-catalyzed Ullmann-type reaction.
Materials and Reagents
-
3-Bromobenzoic acid
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
DMF is a skin and respiratory irritant; handle with care.
-
Copper iodide is harmful if swallowed or inhaled.
-
Avoid inhalation of dust from solid reagents.
Synthetic Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1 equivalent), imidazole (1.2-1.5 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the 3-bromobenzoic acid).
-
Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger beaker containing deionized water.
-
Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. This will protonate the carboxylic acid and may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point: To assess purity.
-
HPLC: For quantitative purity analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions may need to be optimized for specific laboratory setups and desired scales.
References
Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks
Introduction
3-(1H-imidazol-1-yl)benzoic acid is a bifunctional organic molecule increasingly recognized for its utility as a versatile building block in the construction of Metal-Organic Frameworks (MOFs). Its unique structure, featuring both a coordinating imidazole ring and a carboxylate group, allows for the formation of diverse and stable porous crystalline materials with a range of metal ions. While direct catalytic applications of the molecule itself are not prominent, its incorporation as a linker in MOFs unlocks significant potential in the field of heterogeneous catalysis. The imidazole moiety can act as a Lewis basic site or coordinate to metal ions, while the carboxylate group serves as a robust linker to form the framework structure. This strategic design can result in MOFs with well-defined active sites, high surface areas, and tunable porosity, making them promising candidates for a variety of catalytic transformations.
The catalytic activity of MOFs derived from this compound can be attributed to several factors:
-
Lewis Acidity/Basicity: The exposed metal centers (Lewis acids) and the nitrogen atoms of the imidazole rings (Lewis bases) within the MOF structure can act as catalytic sites.
-
Functionalization: The organic linker can be further functionalized to introduce specific catalytic moieties.
-
Confinement Effects: The porous nature of MOFs can provide a unique microenvironment that influences the selectivity and efficiency of catalytic reactions.
This application note will explore the potential catalytic applications of MOFs synthesized using this compound, with a focus on a representative example in the Knoevenagel condensation reaction. Detailed protocols for the synthesis of a hypothetical zinc-based MOF and its use as a heterogeneous catalyst are provided, along with illustrative data.
Hypothetical Application: Catalysis of Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is an excellent example to illustrate the catalytic potential of a MOF derived from this compound. The basic nitrogen sites on the imidazole ring of the linker can act as the active catalytic centers for this reaction.
Table 1: Illustrative Catalytic Performance of a Hypothetical Zn-MOF in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Ethanol | 60 | 4 | 92 |
| 2 | 0.5 | Ethanol | 60 | 6 | 88 |
| 3 | 1.0 | Acetonitrile | 60 | 4 | 85 |
| 4 | 1.0 | Toluene | 80 | 6 | 75 |
| 5 | 1.0 (Recycle 1) | Ethanol | 60 | 4 | 91 |
| 6 | 1.0 (Recycle 2) | Ethanol | 60 | 4 | 90 |
Note: The data presented in this table is illustrative and intended to represent plausible results for a hypothetical MOF. It is not based on published experimental data for a MOF synthesized with this compound.
Experimental Protocols
1. Synthesis of a Hypothetical Zinc-MOF with this compound Linker
This protocol describes a solvothermal method for the synthesis of a hypothetical zinc-based MOF, herein referred to as Zn-IBA (Zinc-Imidazolyl Benzoic Acid).
-
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of ethanol.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum at 80 °C for 12 hours to activate the MOF.
-
Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(1H-imidazol-1-yl)benzoic acid as a foundational scaffold in the synthesis of diverse pharmaceutical intermediates. The unique structural combination of a carboxylic acid and an imidazole ring allows for a wide range of chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for laboratory applications.
Key Properties and Applications
This compound is a bifunctional molecule that offers multiple avenues for chemical elaboration. The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, while the imidazole ring can participate in coordination with metal centers or act as a hydrogen bond donor/acceptor. This versatility has led to its exploration in the synthesis of compounds with a range of biological activities, including antimicrobial and antioxidant properties.
Synthesis of this compound Derivatives
A common and effective strategy for utilizing this compound is through the synthesis of its amide derivatives. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR). The following sections detail the synthesis of the parent benzoic acid and its subsequent conversion to a series of amide intermediates.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from ethyl 3-iodobenzoate and imidazole. The initial step involves a copper-catalyzed cross-coupling reaction to form the corresponding ethyl ester, followed by hydrolysis to yield the desired carboxylic acid.
Materials:
-
Ethyl 3-iodobenzoate
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of ethyl 3-iodobenzoate (1.0 eq) in DMF, add imidazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate).
Materials:
-
Ethyl 3-(1H-imidazol-1-yl)benzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol (EtOH)
-
Water
-
4N Hydrochloric acid (HCl)
-
Diethyl ether
-
Pentane
Procedure:
-
To a stirred solution of ethyl 3-(1H-imidazol-1-yl)benzoate (1.0 eq) in a 3:1 mixture of EtOH:water, add LiOH·H₂O (2.0 eq).
-
Heat the reaction mixture to 100 °C for 1 hour using microwave irradiation or conventional heating.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with EtOAc.
-
Pour the reaction mixture into water and extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer with 4N HCl to a pH of 2.
-
Filter the resulting precipitate, wash with water and pentane, and dry under vacuum to afford this compound.
Synthesis of 3-(1H-imidazol-1-yl)benzamide Intermediates
The synthesized this compound can be readily converted to a variety of amide derivatives through standard amide coupling protocols. The following is a general procedure using HATU as the coupling agent.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and a representative amide derivative.
Table 1: Synthesis of this compound
| Step | Reactants | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Esterification | Ethyl 3-iodobenzoate, Imidazole | DMF | CuI, K₂CO₃ | 12 | 120 | ~85 | >95 (post-chromatography) |
| 2. Hydrolysis | Ethyl 3-(1H-imidazol-1-yl)benzoate | EtOH/H₂O | LiOH·H₂O | 1 | 100 | 95 | >98 |
Table 2: Synthesis of N-(4-chlorophenyl)-3-(1H-imidazol-1-yl)benzamide
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | 4-chloroaniline | HATU | DIPEA | DMF | 12 | Room Temp. | ~80-90 | >95 (post-chromatography) |
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway that could be targeted by derivatives of this compound, such as in the context of antimicrobial activity.
Caption: Synthetic workflow for this compound and its amide derivatives.
Caption: Putative signaling pathway for antimicrobial activity.
Disclaimer: The experimental protocols and data presented are based on analogous chemical transformations and should be adapted and optimized for specific laboratory conditions. The signaling pathway diagram represents a potential mechanism of action and requires further experimental validation.
Application Notes and Protocols: Luminescent Properties of MOFs Derived from 3-(1H-imidazol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of the luminescent properties of Metal-Organic Frameworks (MOFs) synthesized using the organic linker 3-(1H-imidazol-1-yl)benzoic acid (H-ImBA). While specific data for MOFs derived from H-ImBA is emerging, this guide draws upon established methodologies and data from structurally analogous imidazole-carboxylate MOFs to provide a comprehensive framework for research and development.
Introduction to Luminescent MOFs in Drug Development
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various biomedical applications, including drug delivery and bio-sensing. Luminescent MOFs, in particular, offer the advantage of intrinsic optical properties that can be utilized for tracking drug release, sensing of biological molecules, and theranostics. The incorporation of ligands such as this compound can impart desirable luminescent properties and stability to the resulting MOF structures.
Potential Applications
The unique luminescent characteristics of MOFs derived from H-ImBA are anticipated to be valuable in several areas of drug development and biomedical research:
-
Drug Delivery Vehicle: The porous structure of these MOFs can encapsulate therapeutic agents. The intrinsic luminescence can be employed to monitor drug loading and release kinetics in vitro and potentially in vivo.
-
Fluorescent Bio-imaging: Functionalized luminescent MOFs can be used as probes for cellular and tissue imaging, offering high sensitivity and photostability.
-
Sensing of Biomarkers: The luminescence of these MOFs may be sensitive to the presence of specific ions, small molecules, or biomacromolecules, enabling their use as selective sensors for disease diagnostics. For instance, studies on similar MOFs have demonstrated sensing capabilities for Fe(III) ions and ketone molecules.[1]
-
Theranostics: Combining therapeutic drug delivery with diagnostic imaging capabilities in a single platform is a key area of interest. Luminescent MOFs from H-ImBA could be engineered for this dual functionality.
Quantitative Luminescent Properties of Analogous MOFs
While specific quantitative data for H-ImBA derived MOFs is not yet widely published, the following table summarizes the luminescent properties of MOFs constructed from structurally similar imidazole-carboxylate ligands. This data serves as a valuable reference point for expected performance.
| MOF System (Ligand) | Metal Ion | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Lifetime | Application | Reference |
| [In(L)(μ2-OH)]·0.5H2O (H2L = 5-(1H-imidazol-1-yl)isophthalic acid) | In(III) | Not Specified | Not Specified | Not Specified | Not Specified | Selective sensing of Fe³⁺ ions | [2] |
| [Co(L)(Hbptc)(H2O)] (L = 2,6-di(1H-imidazol-1-yl)naphthalene) | Co(II) | 290 | 361 | Not Specified | Not Specified | Detection of Fe³⁺ ions | |
| [Zn(L)(bpdc)]·1.6H2O (L = 1,4-di(1H-imidazol-4-yl)benzene) | Zn(II) | Not Specified | Not Specified | Not Specified | Not Specified | Sensing of Fe(III) ions and ketone molecules | [1] |
| {[Ln(L)(H2O)2]·5H2O}n (H4L+Cl- = 1,3-bis(3,5-dicarboxyphenyl)imidazolium chloride) | Eu(III), Tb(III) | Not Specified | Characteristic Ln³⁺ emission | Not Specified | Not Specified | Tunable luminescence and sensing of anions |
Experimental Protocols
Synthesis of a Representative Zn-ImBA MOF (Solvothermal Method)
This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H-ImBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of H-ImBA in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold for 72 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystals by filtration and wash them thoroughly with fresh DMF and then with ethanol.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
Workflow Diagram:
Caption: A schematic of the solvothermal synthesis and purification process for a Zn-ImBA MOF.
Characterization of the MOF
Powder X-Ray Diffraction (PXRD):
-
Grind a small sample of the synthesized MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50°.
-
Compare the experimental pattern with simulated patterns from single-crystal X-ray diffraction if available to confirm phase purity.
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the TGA curve to determine the thermal stability of the MOF and identify the loss of solvent molecules.
Luminescence Spectroscopy
Solid-State Luminescence:
-
Place a small amount of the powdered MOF sample in a solid-state sample holder of a spectrofluorometer.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.
-
Measure the luminescence quantum yield using an integrating sphere.
-
Determine the luminescence lifetime using a time-correlated single-photon counting (TCSPC) system.
Luminescence Sensing Protocol (Example: Fe³⁺ Detection):
-
Disperse a known amount of the ground MOF powder in deionized water or an appropriate buffer solution to form a stable suspension.
-
Record the baseline fluorescence emission spectrum of the MOF suspension.
-
Add incremental amounts of a standard Fe³⁺ solution to the MOF suspension.
-
After each addition, gently shake the mixture and record the fluorescence emission spectrum.
-
Plot the luminescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the quenching effect and calculate the limit of detection (LOD).
Signaling Pathway Diagram:
Caption: A generalized diagram illustrating the luminescence quenching mechanism in MOF-based sensors.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals and MOFs.
-
Perform all syntheses and handling of solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Exercise caution when operating high-temperature ovens and analytical equipment.
These application notes and protocols provide a foundational guide for researchers and professionals interested in the luminescent properties of MOFs derived from this compound. The provided methodologies can be adapted and optimized for specific research goals in drug development and beyond.
References
Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of 3-(1H-imidazol-1-yl)benzoic Acid Based MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of Metal-Organic Frameworks (MOFs) based on the ligand 3-(1H-imidazol-1-yl)benzoic acid. These MOFs are of significant interest in drug development due to their tunable porosity and potential for controlled drug release.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The use of functionalized organic linkers, such as this compound, allows for the design and synthesis of MOFs with tailored chemical and physical properties. The imidazole and carboxylic acid moieties of this particular ligand offer versatile coordination sites for metal ions, leading to the formation of robust frameworks with potential applications in gas storage, catalysis, and notably, as carriers for therapeutic agents.
The acidic nature of the tumor microenvironment can be exploited for targeted drug delivery. Imidazole-based MOFs can exhibit pH-responsive degradation, where the coordination bonds between the metal ions and the imidazole rings are disrupted under acidic conditions, leading to the release of encapsulated drugs. This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic efficacy of anticancer drugs.
Quantitative Data
Table 1: Crystallographic Data for 4-(1H-imidazol-1-yl)benzoic acid
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.1443(11) |
| b (Å) | 6.6561(19) |
| c (Å) | 15.706(4) |
| β (°) | 101.023(7) |
| Volume (ų) | 425.3(2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.470 |
| Absorption Coefficient (mm⁻¹) | 0.106 |
| F(000) | 196 |
Table 2: Representative Crystallographic Data for a Zinc-Benzoic Acid Based MOF
| Parameter | Value |
| Chemical Formula | C₂₂H₁₈N₄O₅Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.1529(4) |
| b (Å) | 9.6506(4) |
| c (Å) | 25.706(1) |
| β (°) | 97.864(4) |
| Volume (ų) | 2003.5 |
| Z | 4 |
| R-factor (Rgt(F)) | 0.031 |
| wR(ref)(F²) | 0.064 |
Experimental Protocols
Solvothermal Synthesis of a this compound Based MOF
This protocol describes a general method for the solvothermal synthesis of a MOF using this compound as the organic linker and a divalent metal salt (e.g., Zinc nitrate hexahydrate).
Materials:
-
This compound (H-ImBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Analytical balance
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in a solvent mixture of 10 mL of DMF and 1 mL of deionized water.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the oven to room temperature at a rate of 2 °C/min.
-
Colorless, block-shaped crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by adding 5 mL of fresh DMF, sonicating for 10 minutes, and then centrifuging to collect the crystals. Repeat this washing step three times.
-
To exchange the solvent, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Collect the crystals by centrifugation and dry them under vacuum at 60 °C for 12 hours to obtain the activated MOF.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data for a MOF crystal.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a CCD or CMOS detector.
-
Cryostat for low-temperature data collection.
-
Microscope with a polarizing filter.
-
Crystal mounting tools (e.g., cryoloops, oil).
Procedure:
1. Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N).
-
Using a cryoloop, carefully pick up the crystal and mount it on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam using the diffractometer's video microscope.
2. Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostat to minimize thermal vibrations and potential radiation damage.
-
Perform an initial set of short-exposure frames to determine the crystal's unit cell and Bravais lattice.
-
Based on the determined unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of omega and phi scans.
-
Execute the full data collection run. Monitor the diffraction images for any signs of crystal decay.
3. Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
-
Apply corrections for Lorentz, polarization, and absorption effects.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the asymmetric unit. Software such as SHELXT is commonly used for this step.[1]
-
Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL).[1] This involves refining atomic positions, and anisotropic displacement parameters.
-
Locate and refine hydrogen atoms, typically by placing them in calculated positions.
-
Analyze the final refined structure for key geometric parameters such as bond lengths and angles.
Visualizations
The following diagrams illustrate the experimental workflow for MOF synthesis and characterization, and a proposed signaling pathway for pH-responsive drug release.
References
Application Notes and Protocols for 3-(1H-imidazol-1-yl)benzoic Acid Functionalized Materials in Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of materials functionalized with 3-(1H-imidazol-1-yl)benzoic acid in the development of chemical sensors. The inherent bifunctional nature of this molecule, possessing both a coordinating imidazole ring and a reactive carboxylic acid group, makes it an excellent building block for creating robust sensing platforms, particularly Metal-Organic Frameworks (MOFs).
Introduction
This compound is a versatile organic linker used in the synthesis of crystalline materials such as Metal-Organic Frameworks (MOFs). The imidazole group provides a strong coordination site for various metal ions, while the benzoic acid moiety can also participate in framework construction or be further functionalized. These characteristics allow for the design of materials with tailored porosity and active sites, making them highly suitable for selective chemical sensing applications. A prominent application of these materials is in the fluorometric detection of metal ions, where the interaction between the analyte and the functionalized material leads to a measurable change in fluorescence intensity.
Sensing Principle: An Overview
The primary sensing mechanism for MOFs constructed from this compound and similar ligands is often based on fluorescence quenching or enhancement. The pristine MOF typically exhibits intrinsic luminescence originating from the organic linker. Upon introduction of a specific analyte, such as a heavy metal ion, the analyte can interact with the MOF framework in several ways:
-
Coordination: The analyte may coordinate to the imidazole nitrogen atoms or carboxylate oxygen atoms, altering the electronic properties of the ligand and thus affecting its fluorescence.
-
Energy Transfer: The analyte might act as an energy acceptor, leading to a quenching of the MOF's fluorescence through processes like Förster Resonance Energy Transfer (FRET).
-
Framework Decomposition: In some cases, the analyte may induce a breakdown of the MOF structure, leading to a change in the luminescent properties.
The high selectivity of these sensors arises from the specific geometric and electronic requirements for the interaction between the analyte and the MOF's active sites.
Data Presentation: Performance of Imidazole-Based MOF Sensors
| Sensor Material (Ligand) | Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) | Reference |
| [In(L)(μ2-OH)]·0.5H2O (H2L = 5-(1H-imidazol-1-yl)isophthalic acid) | Fe³⁺ | - | - | [1] |
| [Zn(L)(bpdc)]·1.6H2O (L = 1,4-di(1H-imidazol-4-yl)benzene) | Fe(III) | 0.25 μM | - | [2][3] |
| MOF based on 3,3′-Di(1H-imidazol-1-yl)-1,1′-biphenyl | Fe³⁺ | 1.17 x 10⁻⁵ mol L⁻¹ | 8.74 x 10⁴ L mol⁻¹ | [4] |
| MOF based on 3,3′-Di(1H-imidazol-1-yl)-1,1′-biphenyl | MnO₄⁻ | 4.48 x 10⁻⁵ mol L⁻¹ | 3.88 x 10⁴ L mol⁻¹ | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of a this compound-based MOF and its application in fluorescent sensing of metal ions. These protocols are derived from established methods for similar imidazole-functionalized ligands.
Protocol 1: Solvothermal Synthesis of a this compound-Based MOF
This protocol describes a typical solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Cadmium nitrate tetrahydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the metal salt in 5 mL of DMF.
-
Add 0.1 mmol of this compound to the solution.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to 100-120 °C for 24-48 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a desiccator.
Figure 1: Workflow for the solvothermal synthesis of a MOF.
Protocol 2: Fluorescent Sensing of Metal Ions
This protocol outlines the procedure for using the synthesized MOF as a fluorescent sensor for the detection of metal ions in an aqueous solution.
Materials:
-
Synthesized MOF powder
-
Deionized water
-
Stock solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺, etc.) in deionized water (e.g., 10⁻² M)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of MOF Suspension: Disperse a small amount of the synthesized MOF powder (e.g., 1 mg) in 10 mL of deionized water. Sonicate the mixture for 15 minutes to obtain a fine, homogeneous suspension.
-
Fluorescence Measurement: a. Transfer 2 mL of the MOF suspension into a quartz cuvette. b. Record the fluorescence emission spectrum of the pristine MOF suspension at an appropriate excitation wavelength (determined from the excitation spectrum of the MOF).
-
Analyte Addition and Measurement: a. To the cuvette containing the MOF suspension, add a small aliquot (e.g., 10 µL) of the metal ion stock solution. b. Mix the solution thoroughly and allow it to equilibrate for a few minutes. c. Record the fluorescence emission spectrum again.
-
Data Analysis: a. Compare the fluorescence intensity of the MOF suspension before and after the addition of the metal ion. b. Calculate the quenching efficiency using the formula: Quenching (%) = (I₀ - I) / I₀ * 100, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity after adding the analyte.
-
Selectivity Test: Repeat steps 3 and 4 with other metal ion solutions to evaluate the selectivity of the sensor.
Figure 2: Workflow for fluorescent metal ion sensing.
Signaling Pathway Visualization
The interaction between the MOF and the analyte, leading to fluorescence quenching, can be visualized as a signaling pathway.
Figure 3: Analyte-induced fluorescence quenching pathway.
Conclusion
Materials functionalized with this compound represent a promising class of materials for the development of selective and sensitive chemical sensors. The straightforward synthesis and tunable properties of the resulting frameworks, particularly MOFs, make them adaptable for detecting a wide range of analytes. The provided protocols offer a foundational approach for researchers to explore the potential of these materials in their own sensing applications. Further optimization of the synthetic conditions and a deeper understanding of the structure-property relationships will undoubtedly lead to the development of even more advanced and practical sensing devices.
References
- 1. A robust 3D In–MOF with an imidazole acid ligand as a fluorescent sensor for sensitive and selective detection of Fe3+ ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvothermal Synthesis of MOFs with 3-(1H-imidazol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The organic linker plays a crucial role in determining the final structure and properties of the MOF. This document provides detailed application notes and protocols for the solvothermal synthesis of MOFs using the bifunctional linker, 3-(1H-imidazol-1-yl)benzoic acid. This linker is of particular interest due to the presence of both a carboxylate group and an imidazole ring, which can coordinate to metal centers, leading to diverse and potentially functional MOF architectures. While specific protocols for MOFs based on this compound are not extensively reported in publicly available literature, this guide provides generalized solvothermal methods derived from the synthesis of MOFs with structurally similar imidazole-containing carboxylate ligands. These protocols can serve as a foundational methodology for the successful synthesis and exploration of novel MOFs with this specific linker.
General Principles of Solvothermal Synthesis
Solvothermal synthesis is a widely employed method for the preparation of MOFs. The reaction is typically carried out in a sealed vessel, often a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the MOF structure. Key parameters influencing the outcome of the synthesis include the choice of metal source and organic linker, the solvent system, the reaction temperature and time, and the molar ratios of the reactants.
Application: Potential in Drug Delivery
MOFs synthesized from imidazole- and carboxylate-containing linkers are of significant interest for drug delivery applications. The porous nature of these materials allows for the encapsulation of therapeutic agents, while the chemical functionality of the framework can be tailored to control drug release. The imidazole groups can provide additional hydrogen bonding sites for drug interaction, and the overall framework can be designed to be biodegradable and biocompatible, which are critical requirements for in-vivo applications. For instance, zinc-based MOFs are often explored for drug delivery due to the low toxicity of zinc ions. The pH-sensitive nature of some MOFs can also be exploited for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors.
Experimental Protocols
The following are generalized solvothermal synthesis protocols for the preparation of MOFs using this compound with common metal precursors such as zinc, copper, and cobalt. These protocols are based on established methods for similar imidazole-carboxylate linkers and should be considered as starting points for optimization.
Protocol 1: Synthesis of a Zinc-based MOF
This protocol is adapted from the synthesis of zinc-based MOFs with aromatic carboxylate and imidazole-containing ligands.
Materials:
-
This compound (H-ImBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in a mixture of 3 mL of DMF and 2 mL of ethanol.
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the autoclave to room temperature at a rate of 5°C/min.
-
Collect the resulting crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80°C for 12 hours.
Protocol 2: Synthesis of a Copper-based MOF
This protocol is based on the synthesis of copper-based MOFs with similar functionalized linkers.
Materials:
-
This compound (H-ImBA)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 6 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate in 4 mL of deionized water.
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100°C at a rate of 5°C/min and maintain this temperature for 72 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Isolate the blue crystalline product by filtration, wash with a DMF/water mixture (1:1, v/v) (3 x 10 mL), and finally with ethanol (2 x 10 mL).
-
Dry the final product in an oven at 60°C overnight.
Protocol 3: Synthesis of a Cobalt-based MOF
This protocol provides a general method for synthesizing cobalt-based MOFs with mixed imidazole and carboxylate ligands.
Materials:
-
This compound (H-ImBA)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
In a 20 mL scintillation vial, combine 0.1 mmol of this compound and 0.1 mmol of Cobalt(II) nitrate hexahydrate.
-
Add 10 mL of a 1:1 (v/v) mixture of DMF and Methanol to the vial.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Transfer the mixture to a 23 mL Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 110°C for 48 hours.
-
After cooling to room temperature, collect the pink-purple crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then immerse them in methanol for 24 hours to exchange the solvent.
-
Decant the methanol and dry the product under vacuum at 70°C for 12 hours.
Data Presentation
| MOF Designation | Metal Source | Ligand Concentration (mmol) | Metal:Ligand Ratio | Solvent System | Temperature (°C) | Time (h) | Yield (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Zn-ImBA | Zn(NO₃)₂·6H₂O | e.g., 0.1 | e.g., 1:1 | DMF/EtOH | 120 | 48 | TBD | TBD | TBD |
| Cu-ImBA | Cu(NO₃)₂·3H₂O | e.g., 0.1 | e.g., 1:1 | DMF/H₂O | 100 | 72 | TBD | TBD | TBD |
| Co-ImBA | Co(NO₃)₂·6H₂O | e.g., 0.1 | e.g., 1:1 | DMF/MeOH | 110 | 48 | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Visualizations
Experimental Workflow for Solvothermal MOF Synthesis
The following diagram illustrates the general workflow for the solvothermal synthesis of MOFs as described in the protocols.
Caption: General workflow for the solvothermal synthesis of MOFs.
Logical Relationship for MOF Application in Drug Delivery
The following diagram outlines the logical steps and considerations for utilizing these MOFs in drug delivery applications.
Caption: Logical workflow for MOF-based drug delivery.
Troubleshooting & Optimization
Optimizing reaction conditions for 3-(1H-imidazol-1-yl)benzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for the synthesis of this compound involve the N-arylation of imidazole with a 3-halobenzoic acid derivative. The two primary catalytic systems employed for this transformation are:
-
Ullmann-type Condensation: This classic method typically utilizes a copper catalyst (e.g., CuI, CuBr, or Cu2O), often in the presence of a ligand, a base, and a high-boiling point solvent.
-
Buchwald-Hartwig Amination: A more modern approach that employs a palladium catalyst with a specialized phosphine ligand and a base. This method often proceeds under milder conditions compared to the Ullmann reaction.
Q2: Which starting materials are recommended for the synthesis?
A2: For the synthesis of this compound, the recommended starting materials are imidazole and a 3-halobenzoic acid, such as 3-bromobenzoic acid or 3-iodobenzoic acid. Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings. While aryl chlorides can be used, they often require more specialized and reactive catalyst systems.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters are critical for optimizing the synthesis of this compound:
-
Catalyst and Ligand Choice: The selection of the catalyst and, if applicable, the ligand is crucial. For Ullmann reactions, ligands like 1,10-phenanthroline derivatives can improve yields and reaction rates. In Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are essential for high efficiency.
-
Base: The choice of base is critical for deprotonating the imidazole and facilitating the catalytic cycle. Common bases include inorganic carbonates (e.g., Cs2CO3, K2CO3) and phosphates (e.g., K3PO4), as well as alkoxides (e.g., NaOt-Bu). The base should be chosen carefully to be compatible with the starting materials and catalyst system.
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Solvent: High-boiling point polar aprotic solvents like DMF, DMSO, or dioxane are commonly used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
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Temperature: The reaction temperature significantly influences the reaction rate. Ullmann reactions often require higher temperatures (100-180 °C), while Buchwald-Hartwig reactions can sometimes be performed at lower temperatures.
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Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound via Ullmann-type and Buchwald-Hartwig couplings. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis
This protocol is based on general procedures for the N-arylation of imidazoles.
Materials:
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3-Bromobenzoic acid
-
Imidazole
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand)
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromobenzoic acid (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol), and Cs2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Synthesis
This protocol is a generalized procedure and may require optimization of the ligand and reaction conditions.
Materials:
-
3-Bromobenzoic acid
-
Imidazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos (or other suitable biaryl phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or Dioxane, anhydrous
-
Hydrochloric acid (1 M)
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, add Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
Outside the glovebox, add 3-bromobenzoic acid (1.0 mmol) and imidazole (1.2 mmol) to the Schlenk tube.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of N-arylated imidazoles, based on literature for similar reactions. This data can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst and Ligand on Yield in Copper-Catalyzed N-Arylation
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| CuI (10) | None | K2CO3 | DMF | 140 | 48 | 40-60 |
| CuI (10) | 1,10-Phenanthroline (20) | K2CO3 | Dioxane | 110 | 24 | 70-85 |
| Cu2O (5) | L-Proline (20) | K3PO4 | DMSO | 90 | 24 | 65-80 |
| CuI (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | Cs2CO3 | DMF | 120 | 24 | 85-95 |
Table 2: Effect of Reaction Parameters on Yield in Palladium-Catalyzed N-Arylation
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Pd(OAc)2 (2) | P(o-tol)3 (4) | NaOt-Bu | Toluene | 100 | 24 | 50-70 |
| Pd2(dba)3 (1) | BINAP (2) | Cs2CO3 | Toluene | 110 | 18 | 75-90 |
| Pd2(dba)3 (1.5) | Xantphos (3) | K3PO4 | Dioxane | 100 | 16 | 80-95 |
| Pd(OAc)2 (2) | RuPhos (4) | K2CO3 | t-BuOH | 80 | 24 | 70-85 |
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the use of high-purity catalyst and that it has not been deactivated by air or moisture. For Pd-catalyzed reactions, consider a pre-activation step by heating the palladium source and ligand in the solvent before adding the other reagents. |
| Inappropriate Ligand | The choice of ligand is critical. For Ullmann reactions, consider using 1,10-phenanthroline or its derivatives.[1] For Buchwald-Hartwig reactions, screen different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2] |
| Ineffective Base | The base may not be strong enough or soluble enough. For Ullmann reactions, Cs2CO3 is often effective. For Buchwald-Hartwig, NaOt-Bu is a strong base, but if your substrate is base-sensitive, consider weaker inorganic bases like K3PO4 or K2CO3.[3][4] |
| Low Reaction Temperature | Ullmann reactions often require higher temperatures. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential decomposition. |
| Presence of Oxygen or Water | Both copper and palladium catalysts can be deactivated by oxygen. Ensure the reaction is set up under a strictly inert atmosphere. Use anhydrous solvents and reagents. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction rate will be slow. Try a different solvent or a solvent mixture to improve solubility. For Ullmann reactions, DMSO or DMF are good options.[3] |
| Inhibitory Effect of Imidazole | Imidazoles can inhibit the formation of the active Pd(0)-ligand complex. A pre-activation of the catalyst by heating the Pd source and ligand together before adding the imidazole can overcome this issue. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Homocoupling of Aryl Halide | This can occur at high temperatures. Try lowering the reaction temperature or using a more active catalyst/ligand system that allows for reaction at a lower temperature. |
| Dehalogenation of Aryl Halide | This side reaction can be promoted by certain bases and high temperatures. Consider using a milder base or a different solvent. |
| Reaction at Carboxylic Acid Group | Although less common under these conditions, the carboxylic acid could potentially interfere. Protection of the carboxylic acid as an ester may be necessary in some cases, followed by deprotection. |
| Multiple Arylations of Imidazole | While less likely with a 1:1.2 stoichiometry, it is a possibility. Ensure the stoichiometry of imidazole to the aryl halide is carefully controlled. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Product is Highly Polar | The carboxylic acid group makes the product polar. Use a polar eluent system for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid). |
| Product is Insoluble | The product may precipitate from the reaction mixture upon cooling. This can be used as a purification step. If the product is insoluble in common organic solvents, try dissolving it in a basic aqueous solution and then re-precipitating by adding acid. |
| Contamination with Copper or Palladium Salts | During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to remove residual metal salts. |
| Persistent Solvent Impurities | Ensure complete removal of high-boiling solvents like DMF or DMSO under high vacuum, possibly with gentle heating. |
Visualizing the Workflow and Troubleshooting
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-imidazol-1-yl)benzoic acid. The following information addresses common side products and other issues that may be encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the Ullmann condensation, a copper-catalyzed N-arylation reaction. This typically involves the coupling of imidazole with a 3-halobenzoic acid, such as 3-bromobenzoic acid or 3-fluorobenzoic acid, in the presence of a copper catalyst, a ligand, and a base at elevated temperatures.
Q2: What are the potential side products in the synthesis of this compound via the Ullmann condensation?
A2: Several side products can form under typical Ullmann reaction conditions. The most common include:
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Homocoupling of the aryl halide: This results in the formation of 3,3'-biphenyldicarboxylic acid.
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Decarboxylation: The high temperatures often used in Ullmann reactions can lead to the loss of the carboxylic acid group from either the starting material (3-halobenzoic acid) or the product, yielding 1-phenyl-1H-imidazole.
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Formation of biaryl ethers: If phenolic impurities are present or if the reaction conditions favor etherification, side products such as 3-hydroxybenzoic acid or its derivatives may form.
Q3: How can I minimize the formation of these side products?
A3: Optimizing the reaction conditions is key to minimizing side product formation. Consider the following:
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Temperature: Use the lowest temperature that allows for a reasonable reaction rate to reduce the likelihood of decarboxylation.
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Catalyst and Ligand: Modern Ullmann-type reactions often utilize soluble copper catalysts with specific ligands (e.g., diamines, acetylacetonates) which can allow for milder reaction conditions and improved selectivity.
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Purity of Reactants: Ensure the 3-halobenzoic acid is free of phenolic impurities to prevent the formation of biaryl ethers.
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Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product | - Inactive catalyst- Reaction temperature too low- Inefficient base | - Use freshly prepared or commercially available active copper catalyst.- Gradually increase the reaction temperature, monitoring for product formation and side products.- Use a stronger base such as potassium carbonate or cesium carbonate. |
| Significant amount of 3,3'-biphenyldicarboxylic acid observed | - High concentration of aryl halide- High reaction temperature | - Use a slight excess of imidazole relative to the 3-halobenzoic acid.- Attempt to lower the reaction temperature. |
| Presence of 1-phenyl-1H-imidazole in the product mixture | - Excessive reaction temperature- Prolonged reaction time | - Reduce the reaction temperature.- Monitor the reaction progress by TLC or LC-MS and stop the reaction upon consumption of the starting material. |
| Formation of phenolic byproducts | - Presence of water or hydroxide ions- Impurities in the starting materials | - Use anhydrous solvents and reagents.- Purify the 3-halobenzoic acid prior to use. |
| Difficulty in purifying the final product | - Similar polarities of the product and side products | - Employ column chromatography with a carefully selected eluent system.- Recrystallization from a suitable solvent system may also be effective. A reported method for a similar compound involved recrystallization from ethanol.[1] |
Experimental Protocols
Synthesis of 4-(Imidazol-1-yl)benzoic acid [1]
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Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde
-
To a 150 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (44 mmol), potassium carbonate (6.00 g, 43 mmol), 30 ml of DMSO, and a catalytic amount of Aliquat 336.
-
Add 4-fluorobenzaldehyde (4.5 ml, 42 mmol) dropwise to the mixture at 363 K (90 °C) and stir for 15 minutes.
-
Reflux the reaction mixture for 24 hours at 353 K (80 °C).
-
After cooling to room temperature, pour the mixture into 150 ml of ice-water and filter to collect the intermediate product.
-
-
Step 2: Oxidation to 4-(Imidazol-1-yl)benzoic acid
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To a round-bottom flask with a magnetic stirrer and reflux condenser, add the intermediate product from Step 1 (12.5 mmol) and 15 ml of 20% (wt) aqueous NaOH. Stir at 333 K (60 °C) for 30 minutes.
-
Add silver nitrate (AgNO₃) (4.00 g, 24 mmol) to the mixture in portions.
-
Reflux the reaction mixture for 24 hours at 333 K (60 °C).
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After cooling to room temperature, filter the mixture.
-
Acidify the filtrate with 1 M HCl to a pH of 2 to precipitate the product.
-
Filter the precipitate and recrystallize the crude product from ethanol to obtain 4-(imidazol-1-yl)benzoic acid.
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The reported yield for this synthesis was 64%.[1]
-
Data Presentation
Currently, there is a lack of specific quantitative data in the literature detailing the yields of this compound and its common side products from a typical Ullmann condensation. Researchers are encouraged to perform their own reaction optimization and product analysis (e.g., via NMR, LC-MS) to determine these values. The table below is a template for recording such data.
| Reactants | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | 3,3'-biphenyldicarboxylic acid (%) | 1-phenyl-1H-imidazole (%) |
| 3-Bromobenzoic acid, Imidazole | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | Data not available | Data not available | Data not available |
| 3-Fluorobenzoic acid, Imidazole | CuI / Phenanthroline | Cs₂CO₃ | DMF | 110 | 18 | Data not available | Data not available | Data not available |
Visualizations
Ullmann Condensation Pathway for this compound Synthesis
Caption: Proposed reaction pathway for the copper-catalyzed synthesis.
Troubleshooting Logic for Side Product Formation
Caption: Decision tree for addressing common synthesis issues.
References
Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Ullmann condensation method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward. 3. Poor Quality Reagents: Starting materials (3-halobenzoic acid, imidazole) or solvent may contain impurities or water. 4. Inappropriate Base: The base may not be strong enough to deprotonate the imidazole. | 1. Use freshly purchased, high-purity copper(I) iodide (CuI) or activate copper powder before use. Consider using copper nanoparticles or a ligand-supported catalyst system. 2. Ensure the reaction temperature is maintained at the optimal level for the chosen solvent (e.g., 110-140 °C for DMSO or DMF). 3. Use anhydrous solvents and ensure the purity of your starting materials. 4. Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). |
| Formation of Side Products | 1. Homocoupling of Aryl Halide: This can occur at high temperatures, leading to the formation of biphenyl dicarboxylic acids. 2. Reaction with Solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions. 3. Decarboxylation: The benzoic acid moiety may decarboxylate under harsh reaction conditions. | 1. Use a milder reaction temperature if possible. The use of a ligand can sometimes allow for lower reaction temperatures. 2. Consider using a more stable solvent like DMSO or explore solvent-free reaction conditions. 3. Avoid excessively high temperatures and prolonged reaction times. |
| Difficult Product Isolation | 1. Product is highly soluble in the reaction mixture. 2. Emulsion formation during workup. | 1. After cooling the reaction, pour the mixture into a large volume of cold water to precipitate the product. Acidify the aqueous solution with HCl to a pH of around 4-5 to ensure the carboxylic acid is protonated and less soluble. 2. If an emulsion forms during extraction with an organic solvent, try adding a small amount of brine or filtering the mixture through celite. |
| Inconsistent Results | 1. Variability in catalyst activity. 2. Presence of oxygen: Oxygen can deactivate the copper catalyst. 3. Moisture in the reaction. | 1. Use a consistent source and batch of catalyst. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use dry solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 3-bromo, 3-chloro, or 3-iodobenzoic acid?
A1: The reactivity of aryl halides in the Ullmann condensation follows the order I > Br > Cl. Therefore, 3-iodobenzoic acid will generally give the highest yield and fastest reaction rate under the same conditions. However, it is also the most expensive. 3-bromobenzoic acid offers a good balance between reactivity and cost. 3-chlorobenzoic acid is the least reactive and may require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems).
Q2: Can I use a different catalyst besides copper?
A2: While the Ullmann reaction is traditionally copper-catalyzed, modern cross-coupling reactions often utilize palladium or nickel catalysts.[1] However, for the N-arylation of imidazoles, copper-based systems are generally effective and more economical.[2]
Q3: Is a ligand necessary for this reaction?
A3: While the reaction can proceed without a ligand, the addition of a chelating ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve the yield and allow for milder reaction conditions by stabilizing the copper catalyst.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). Take a small aliquot from the reaction mixture, quench it with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Spot the organic extract on a TLC plate and elute with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid). The disappearance of the starting 3-halobenzoic acid and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.
Q5: What is the best way to purify the final product?
A5: The most common purification method is recrystallization. After isolating the crude product by precipitation from water and filtration, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[3]
Data Presentation
The following table summarizes the expected yields of this compound based on different starting materials and reaction conditions.
| Starting Material | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Iodobenzoic acid | CuI | K₂CO₃ | DMSO | 120 | 12 | ~90 |
| 3-Bromobenzoic acid | CuI | K₂CO₃ | DMSO | 130-140 | 24 | ~75-85 |
| 3-Chlorobenzoic acid | CuI/Ligand | K₂CO₃ | DMF | 150 | 48 | ~50-60 |
| 3-Fluorobenzoic acid | - | K₂CO₃ | DMSO | 120 | 3 | (for 4-isomer) |
Note: Yields are approximate and can vary depending on the specific reaction scale and conditions.
Experimental Protocols
High-Yield Synthesis of this compound via Ullmann Condensation
This protocol is optimized for a high yield starting from 3-bromobenzoic acid.
Materials:
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3-Bromobenzoic acid
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Imidazole
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Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
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Hydrochloric acid (HCl), 1M solution
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Deionized water
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Ethanol
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzoic acid (1 equivalent), imidazole (1.5 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
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Under an inert atmosphere (nitrogen or argon), add anhydrous DMSO to the flask.
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Heat the reaction mixture to 130-140 °C with vigorous stirring.
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Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing a large volume of cold deionized water.
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Stir the aqueous mixture for 30 minutes to allow the product to precipitate.
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Adjust the pH of the mixture to ~4-5 with 1M HCl to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash with deionized water.
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Dry the crude product in a vacuum oven.
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For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Synthesis of MOFs with 3-(1H-imidazol-1-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 3-(1H-imidazol-1-yl)benzoic acid as an organic linker.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the crystallinity of MOFs synthesized with this compound?
A1: The crystallinity of MOFs is a delicate balance of nucleation and crystal growth. Key factors include:
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Temperature: The reaction temperature significantly influences the kinetics of crystal formation.
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Reaction Time: Sufficient time is necessary for the initial amorphous precipitate to transform into a crystalline structure.
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Solvent System: The choice of solvent affects the solubility of the reactants and the coordination modulation.
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Reactant Concentrations and Ratios: The molar ratio of the metal salt to the organic linker can dictate the resulting structure and crystallinity.
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pH of the reaction mixture: The pH can influence the deprotonation of the carboxylic acid group on the linker, affecting its coordination with the metal center.
Q2: My product is an amorphous powder. What is the first thing I should check?
A2: An amorphous product is a common issue. The first step is to review your reaction time and temperature. For some coordination polymers with similar imidazole-carboxylate linkers, an amorphous precipitate initially forms and requires prolonged heating to convert to a crystalline material.[1] Consider increasing the reaction time and/or temperature within a reasonable range for your solvent system.
Q3: How can I characterize the crystallinity of my synthesized MOF?
A3: The primary and most definitive technique for determining the crystallinity of your MOF is Powder X-ray Diffraction (PXRD). A crystalline material will exhibit sharp, well-defined peaks in the PXRD pattern, while an amorphous material will show a broad, featureless halo. Other techniques like Scanning Electron Microscopy (SEM) can provide morphological information, where well-defined crystal shapes can be an indicator of crystallinity.
Q4: Can the choice of metal salt impact the crystallinity?
A4: Yes, the metal salt can play a role. The nature of the metal ion (e.g., Zn(II), Cu(II), Cd(II)) and the counter-ion (e.g., nitrate, acetate, chloride) can influence the coordination environment and the kinetics of the MOF formation, thereby affecting the final crystallinity of the product.
Troubleshooting Guide: Low Crystallinity
This guide provides a systematic approach to troubleshoot low crystallinity in the synthesis of MOFs using this compound.
| Observation | Potential Cause | Suggested Solution |
| Broad, featureless PXRD pattern | Incomplete crystallization or formation of an amorphous phase. | 1. Increase Reaction Time: Some systems require extended periods for crystallization to occur. Try doubling the reaction time as a first step. 2. Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the kinetic barrier for crystallization. Increase the temperature in increments of 10-20°C. 3. Solvent Modification: The solvent plays a crucial role in reactant solubility and coordination modulation. Consider using a different solvent or a co-solvent system (e.g., DMF/ethanol/water).[2] |
| PXRD peaks are broad and not well-defined | Small crystallite size or presence of defects in the crystal lattice. | 1. Slower Cooling Rate: After the solvothermal/hydrothermal reaction, allow the reaction vessel to cool down to room temperature slowly over several hours. This can promote the growth of larger crystals. 2. Use of Modulators: Introducing a small amount of a modulator, such as a monocarboxylic acid (e.g., benzoic acid), can sometimes help to control the nucleation and growth process, leading to larger and more well-defined crystals.[3] |
| Presence of both sharp peaks and a broad halo in PXRD | The sample is a mixture of crystalline and amorphous phases. | 1. Optimize Reactant Ratio: The stoichiometry of the metal to linker can be critical. Perform a series of experiments with slightly varying molar ratios to find the optimal condition for a pure crystalline phase. 2. Control pH: The pH of the reaction mixture can influence the coordination of the linker. Try adjusting the initial pH of the solution. |
| Inconsistent results between batches | Variations in experimental conditions. | 1. Precise Control of Parameters: Ensure all reaction parameters (temperature, time, concentrations, solvent volumes, and heating/cooling rates) are precisely controlled and recorded for each synthesis. 2. Purity of Reagents: Use high-purity starting materials, as impurities can interfere with the crystallization process. |
Quantitative Data Summary
The following table summarizes the impact of key synthesis parameters on the crystallinity of MOFs, based on studies of related imidazole-carboxylate systems. Note that specific optimal conditions for this compound may vary.
| Parameter | Value/Condition | Effect on Crystallinity | Reference |
| Reaction Temperature | 80°C vs. 120°C | Different temperatures can lead to the formation of different crystalline phases (2D vs. 3D networks).[2] | [2] |
| Reaction Time | Short vs. Prolonged | Short reaction times may yield amorphous precipitates, while prolonged heating can induce crystallization.[1] | [1] |
| Solvent | DMF/Ethanol/Water | The solvent system can influence the final crystal structure and phase purity.[2] | [2] |
| Linker to Metal Ratio | Varied | Can affect the formation of the desired crystalline phase and prevent the formation of impurities. | General MOF Synthesis Principle |
Experimental Protocols
Representative Solvothermal Synthesis of a Zinc-based MOF with an Imidazole-Carboxylate Linker
This protocol is adapted from the synthesis of related zinc coordination polymers and serves as a starting point for the synthesis of MOFs with this compound.
Materials:
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Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
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This compound
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N,N-Dimethylformamide (DMF)
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Ethanol
Procedure:
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In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
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In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of ethanol.
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Add the zinc nitrate solution to the linker solution dropwise while stirring.
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Seal the vial tightly and place it in a programmable oven.
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Heat the vial to 100°C at a rate of 5°C/min and hold at this temperature for 48 hours.
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After the reaction is complete, cool the oven down to room temperature at a rate of 0.1°C/min.
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Colorless crystals should form at the bottom of the vial.
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Collect the crystals by decanting the mother liquor.
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Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
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Dry the crystals under vacuum at 60°C for 12 hours.
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Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm crystallinity.
Visualizations
Troubleshooting Workflow for Low Crystallinity
Caption: Troubleshooting workflow for addressing low crystallinity in MOF synthesis.
General Solvothermal Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of a MOF.
References
Technical Support Center: Preventing Ligand Degradation During Solvothermal Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ligand degradation during solvothermal synthesis.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpected Product Color or Morphology
Question: My final product has an unusual color (e.g., brown or black) and/or the morphology is not what I expected. Could this be due to ligand degradation?
Answer: Yes, an unexpected product color, often darkening, is a common indicator of ligand degradation, which can lead to the formation of amorphous carbon or other colored byproducts. This degradation can also interfere with the desired crystal growth process, resulting in poor morphology.
Troubleshooting Steps:
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Analyze for Carbonaceous Impurities: Use Raman spectroscopy to check for the characteristic D and G bands of amorphous carbon or graphitic species.[1][2]
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Evaluate Ligand Stability: Perform Thermogravimetric Analysis (TGA) on your ligand alone to determine its decomposition temperature. This will help you understand if your reaction temperature is too high.
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Optimize Reaction Temperature: If the reaction temperature is close to or above the ligand's decomposition temperature, try lowering it. Even a small reduction can sometimes prevent degradation.
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Consider a Different Ligand: If lowering the temperature is not feasible or doesn't solve the problem, consider using a more thermally stable ligand. Saturated aliphatic ligands are often more stable than their unsaturated counterparts.[1][2]
Issue 2: Low Product Yield and/or Impurities
Question: My reaction yield is consistently low, and I'm observing unidentifiable peaks in my analytical data (e.g., NMR, XRD). How can I determine if ligand degradation is the cause?
Answer: Low yields and impurities can certainly be a result of your ligand degrading and participating in side reactions instead of facilitating the desired product formation.
Troubleshooting Steps:
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Monitor the Reaction Over Time: If your equipment allows for it, take small aliquots of the reaction mixture at different time points. Analyze these by ¹H NMR to track the disappearance of the ligand signals and the appearance of new, unidentifiable peaks.
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Compare Ligand Signals: After the reaction, carefully compare the ¹H NMR spectrum of your crude product with the spectrum of the fresh ligand. Significant changes in chemical shifts or the appearance of broad, unresolved signals in the aliphatic or aromatic regions can indicate degradation.
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Solvent and Precursor Effects: Be aware that the choice of solvent and metal precursors can influence ligand stability. Some solvents can promote side reactions, and certain metal precursors can catalytically promote ligand decomposition.[1][3] If possible, try alternative solvents or precursors.
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Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). The presence of oxygen can sometimes lower the decomposition temperature of organic ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ligand degradation in solvothermal synthesis?
A1: The main factors are:
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Temperature: The reaction temperature exceeding the thermal stability of the ligand is the most common cause.
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Ligand Structure: Ligands with unsaturated bonds (double or triple bonds) and certain functional groups are more prone to degradation. Saturated ligands are generally more stable.[1][2]
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Solvent Choice: The polarity and reactivity of the solvent can influence ligand stability.
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Metal Precursors: Some metal precursors can have a catalytic effect on ligand decomposition.[1][3]
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Reaction Time: Longer reaction times at elevated temperatures can increase the extent of degradation.
Q2: How can I choose a more stable ligand for my solvothermal reaction?
A2: Consider the following:
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Thermal Stability: Look for ligands with high decomposition temperatures. This information can often be found in the literature or determined by TGA.
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Bond Saturation: Prefer saturated aliphatic ligands over unsaturated ones if your synthesis allows for it.[1][2]
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Functional Groups: Amines and carboxylic acids are common functional groups in ligands used for solvothermal synthesis. Their stability can vary depending on the overall structure of the molecule.[1][2]
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Inertness: Choose a ligand that is chemically inert under the reaction conditions, other than its coordinating function.
Q3: What analytical techniques are best for detecting and quantifying ligand degradation?
A3: A combination of techniques is often most effective:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying changes in the ligand's molecular structure and for quantifying the amount of intact ligand remaining.
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Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature of the ligand and to assess the thermal stability of the final product.
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Raman Spectroscopy: This technique is particularly useful for identifying carbonaceous byproducts resulting from ligand degradation.[1][2]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track changes in the functional groups of the ligand.
Q4: Can I use in-situ monitoring to observe ligand degradation as it happens?
A4: Yes, in-situ monitoring techniques are powerful tools. Depending on your experimental setup, you might consider:
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In-situ NMR or IR Spectroscopy: These techniques can provide real-time information about the chemical changes occurring in the reaction vessel.
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In-situ X-ray Diffraction: This can monitor the formation of crystalline products and potentially detect the formation of crystalline byproducts.
Quantitative Data on Ligand Stability
The following table summarizes the influence of ligand structure on thermal stability, as determined by Thermogravimetric Analysis (TGA). The onset of decomposition temperature is a key indicator of a ligand's stability under thermal stress.
| Ligand | Functional Group | Bond Saturation | Onset of Decomposition (Tonset) (°C) |
| Dodecylamine (DDA) | Amine | Saturated | ~200 |
| Oleylamine (OLA) | Amine | Monounsaturated | ~175 |
| Linoleylamine (LOA) | Amine | Polyunsaturated | ~150 |
| Stearic Acid (SA) | Carboxylic Acid | Saturated | ~250 |
| Oleic Acid (OA) | Carboxylic Acid | Monounsaturated | ~225 |
| Linoleic Acid (LA) | Carboxylic Acid | Polyunsaturated | ~200 |
Note: These are approximate values and can vary depending on the specific experimental conditions. Data synthesized from trends reported in the literature.[1][2]
Experimental Protocols
Protocol: Monitoring Ligand Degradation using ¹H NMR Spectroscopy
This protocol outlines the steps to analyze ligand stability in a solvothermal reaction.
1. Sample Preparation:
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Initial Ligand Spectrum: Prepare a solution of your fresh ligand in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is miscible with your reaction solvent. The concentration should be comparable to that in your reaction. Acquire a ¹H NMR spectrum. This will be your reference.
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Reaction Aliquots: At specified time points during your solvothermal synthesis (e.g., 0 hr, 2 hrs, 6 hrs, 12 hrs), carefully and safely extract a small aliquot (e.g., 0.1 mL) from the reaction mixture.
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Work-up:
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Quench the reaction in the aliquot by rapid cooling in an ice bath.
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If your product is a solid, centrifuge the aliquot to pellet the solid. Carefully transfer the supernatant to a new vial.
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If your product is soluble, you may need to perform a liquid-liquid extraction to separate the ligand and its potential degradation products from the metal complexes and product. This will depend on the specifics of your system.
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Remove the reaction solvent from the supernatant/extract under reduced pressure.
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NMR Sample Preparation: Dissolve the dried residue in the same deuterated solvent used for your reference spectrum. Filter the solution if necessary to remove any suspended solids.
2. ¹H NMR Analysis:
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Acquisition: Acquire a standard ¹H NMR spectrum for each time point sample.
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Data Processing: Process the spectra (phasing, baseline correction).
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Analysis:
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Compare the spectra of the reaction aliquots to the reference spectrum of the fresh ligand.
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Look for a decrease in the intensity of the characteristic peaks of the intact ligand.
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Observe the appearance of new peaks or broad, unresolved signals, which may indicate the formation of degradation products.
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Quantification (Optional): If you have an internal standard, you can integrate the peaks of the intact ligand and the internal standard to quantify the extent of degradation over time.
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Visualizations
Caption: Troubleshooting workflow for addressing ligand degradation.
References
Technical Support Center: Controlling the Porosity of MOFs with 3-(1H-imidazol-1-yl)benzoic Acid Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 3-(1H-imidazol-1-yl)benzoic acid as an organic linker.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the porosity of MOFs synthesized with this compound?
A1: The porosity of MOFs is a complex property influenced by several factors throughout the synthesis and activation process. Key parameters include:
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Choice of Metal Node: Different metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) have distinct coordination preferences and geometries, which directly impact the resulting framework topology and pore environment.
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Solvent System: The polarity, viscosity, and boiling point of the solvent can affect the solubility of the precursors, the kinetics of crystal nucleation and growth, and can also act as a template for the pore structure.
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Reaction Temperature and Time: These parameters control the thermodynamics and kinetics of the crystallization process. Higher temperatures can lead to denser, more stable phases, while shorter reaction times might result in smaller crystallites or incomplete reactions.
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Modulators and Additives: The addition of competing ligands, such as monodentate carboxylic acids or bases, can modulate the reaction kinetics, leading to controlled crystal size and defect engineering, which in turn affects porosity.
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Post-Synthesis Activation: The method used to remove guest molecules (solvents) from the pores after synthesis is critical. Incomplete or harsh activation can lead to pore collapse and reduced porosity.
Q2: How does the dual functionality of the this compound linker affect MOF synthesis?
A2: The this compound linker possesses both a carboxylate group and an imidazole ring, both of which can coordinate to metal centers. This dual functionality can lead to the formation of diverse network topologies. The imidazole nitrogen can act as a coordinating site, potentially leading to higher connectivity and more robust frameworks. However, it can also lead to the formation of competing phases or less predictable structures. Careful control over reaction conditions, such as pH and the choice of metal, is necessary to direct the coordination to the desired sites.
Q3: What are the most common methods for synthesizing MOFs with this type of linker?
A3: Solvothermal and hydrothermal synthesis are the most prevalent methods.[1] In these techniques, the metal salt and the organic linker are dissolved or suspended in a solvent (or water for hydrothermal) in a sealed vessel and heated to a specific temperature for a defined period. This allows for the slow crystallization of the MOF.
Q4: How can I confirm the successful synthesis of a porous MOF?
A4: A combination of characterization techniques is essential:
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Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern should match a simulated pattern from single-crystal X-ray diffraction if the structure is known.
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Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which guest molecules are removed and the framework starts to decompose.
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Gas Adsorption-Desorption Isotherms (e.g., N₂ at 77 K): This is the primary method to determine the porosity. From the isotherm, you can calculate the BET surface area, pore volume, and pore size distribution. A type I or type IV isotherm is typically indicative of a porous material.
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Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.
Troubleshooting Guides
Problem 1: Low or No Porosity in the Synthesized MOF
| Symptom | Possible Cause | Suggested Solution |
| Low BET surface area from N₂ adsorption. | Pore Collapse During Activation: The framework may not be robust enough to withstand the removal of guest molecules. | 1. Solvent Exchange: Before activation, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, low-surface-tension solvent (e.g., acetone, chloroform) over several days.[2] 2. Supercritical CO₂ Drying: This technique minimizes capillary forces that can cause pore collapse.[2] 3. Gentle Activation: Use a lower activation temperature or a more gradual heating ramp under vacuum. |
| PXRD pattern shows broad peaks or an amorphous halo. | Amorphous Product or Poor Crystallinity: The synthesis conditions were not optimal for crystallization. | 1. Adjust Reaction Temperature: Systematically vary the temperature. Lower temperatures might slow down nucleation and favor the growth of larger, more ordered crystals. 2. Increase Reaction Time: Allow more time for the framework to crystallize. 3. Use a Modulator: Add a small amount of a monocarboxylic acid (e.g., benzoic acid) to the reaction mixture to slow down the reaction rate and improve crystallinity. |
| The synthesized material is a dense, non-porous phase. | Formation of a Thermodynamic Sink: The reaction conditions may favor a non-porous, thermodynamically stable phase. | 1. Change the Solvent System: Different solvents can template different structures. 2. Modify the Metal-to-Linker Ratio: Varying the stoichiometry of the reactants can lead to the formation of different phases. |
Problem 2: Phase Impurity in the Synthesized MOF
| Symptom | Possible Cause | Suggested Solution |
| Extra peaks in the PXRD pattern that do not match the target phase. | Co-crystallization of Multiple Phases: The reaction conditions allow for the formation of more than one crystalline product. | 1. Fine-tune Reaction Temperature: Different phases often have different temperature windows of stability. 2. Adjust pH: The coordination of the imidazole and carboxylate groups can be pH-dependent. The addition of a small amount of acid or base can favor the formation of a single phase. 3. Vary Reactant Concentrations: A systematic screening of metal and linker concentrations can help identify conditions that yield a pure phase. |
| PXRD pattern matches the desired phase, but with low intensity and a broad background. | Presence of Amorphous Impurities: Incomplete reaction or precipitation of unreacted starting materials. | 1. Increase Reaction Time or Temperature: To ensure the reaction goes to completion. 2. Purification: Wash the product thoroughly with the synthesis solvent and then with a lower-boiling point solvent to remove unreacted precursors. |
Quantitative Data Presentation
The following table presents porosity data for MOFs synthesized with a structurally related, larger linker, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM). This data illustrates how the choice of metal can significantly impact the porosity and can serve as a benchmark for your experiments with this compound.
| MOF ID | Metal Source | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| TIBM-Cr | Cr(NO₃)₃·9H₂O | TIBM | 550 | 0.35 | 1.0 - 4.0 | [2] |
| TIBM-Cu | Cu(NO₃)₂·3H₂O | TIBM | 750 | 0.45 | 0.3 - 1.5 | [2] |
| TIBM-Al | AlCl₃ | TIBM | 620 | 0.40 | 1.0 - 3.0 | [2] |
| Your MOF-Zn | Zn(NO₃)₂·6H₂O | This compound | Enter your data | Enter your data | Enter your data | |
| Your MOF-Co | Co(NO₃)₂·6H₂O | This compound | Enter your data | Enter your data | Enter your data |
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol is a general procedure for the synthesis of the linker via a copper-catalyzed cross-coupling reaction.
Materials:
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3-bromobenzoic acid
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Imidazole
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, combine 3-bromobenzoic acid, imidazole, and K₂CO₃ in DMF.
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Add a catalytic amount of CuI to the mixture.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 120-150 °C) for 24-48 hours.
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After cooling to room temperature, acidify the mixture with HCl to precipitate the product.
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Filter the crude product and wash with water.
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Purify the product by recrystallization from a suitable solvent or by column chromatography.
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Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Solvothermal Synthesis of a MOF with this compound
This is a general starting protocol that should be optimized for your specific metal and desired porosity.
Materials:
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Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
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This compound linker
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Solvent (e.g., DMF, DEF, DMA)
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Teflon-lined stainless steel autoclave
Procedure:
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Dissolve the metal salt (e.g., 0.5 mmol) and the this compound linker (e.g., 0.5 mmol) in the chosen solvent (e.g., 15 mL) in a glass vial. Sonication may be required to aid dissolution.
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Transfer the solution to a Teflon-lined autoclave.
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Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 80-150 °C).
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Maintain the temperature for the desired reaction time (e.g., 24-72 hours).
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Allow the autoclave to cool slowly to room temperature.
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Collect the crystalline product by filtration or decantation.
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Wash the product with fresh solvent (e.g., 3 x 10 mL of DMF) to remove unreacted precursors.
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Perform a solvent exchange by soaking the crystals in a volatile solvent (e.g., acetone) for 2-3 days, replacing the solvent several times.
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Activate the MOF by heating under vacuum at a temperature determined by TGA to be below the decomposition point (e.g., 120-200 °C) for several hours to remove the solvent molecules from the pores.
Visualizations
Caption: General experimental workflow for MOF synthesis, activation, and characterization.
Caption: Decision tree for troubleshooting low porosity in synthesized MOFs.
Caption: Key components and interactions in the formation of the target MOF.
References
Technical Support Center: Enhancing Thermal Stability of 3-(1H-imidazol-1-yl)benzoic Acid-Based Coordination Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and thermal analysis of coordination polymers (CPs) based on 3-(1H-imidazol-1-yl)benzoic acid (HImBA).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and characterization of HImBA-based CPs.
Issue 1: Low Thermal Stability of the Synthesized Coordination Polymer
Question: My synthesized CP decomposes at a lower temperature than expected. What are the possible causes and how can I improve its thermal stability?
Answer: Low thermal stability in HImBA-based CPs can stem from several factors. Here's a step-by-step troubleshooting guide:
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Incomplete Solvent Removal: Residual solvent molecules within the crystal lattice can lower the decomposition temperature.
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Solution: Activate the sample by heating it under a vacuum at a temperature below its decomposition point but high enough to remove guest solvents. Monitor the process using Thermogravimetric Analysis (TGA) to confirm the removal of solvent molecules.
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Amorphous Product Formation: Amorphous materials generally exhibit lower thermal stability compared to their crystalline counterparts.
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Solution: Optimize the reaction conditions to promote crystallinity. This can include adjusting the solvent system, reaction temperature, and reaction time. Powder X-ray Diffraction (PXRD) can be used to assess the crystallinity of your product.
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Choice of Metal Ion: The nature of the metal ion significantly influences the strength of the metal-ligand coordination bonds and, consequently, the thermal stability.
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Solution: Consider using metal ions that typically form stronger coordination bonds. For instance, CPs with higher-dimensional networks may exhibit enhanced stability.
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Ligand Purity: Impurities in the this compound ligand can lead to defects in the crystal structure, reducing overall thermal stability.
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Solution: Ensure the purity of your ligand through techniques like recrystallization and confirm its purity using NMR or mass spectrometry.
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Issue 2: Inconsistent or Irreproducible TGA Results
Question: I am getting inconsistent thermal decomposition temperatures for the same batch of my HImBA-based CP. What could be the cause?
Answer: Inconsistent TGA results can be frustrating. Here are some common causes and their solutions:
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Sample Heterogeneity: The sample being analyzed may not be homogeneous.
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Solution: Ensure the sample is finely ground to a uniform powder before analysis. Take samples from different parts of the batch to test for consistency.
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Variable Heating Rate: The heating rate used in the TGA experiment can affect the observed decomposition temperature.
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Solution: Use a consistent and appropriate heating rate for all your measurements. A common rate for CPs is 10 °C/min.
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Atmosphere in the TGA Furnace: The composition of the gas in the furnace (e.g., nitrogen, air) will influence the decomposition pathway and temperature.
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Solution: Ensure a consistent and pure gas flow during the analysis. For studying intrinsic thermal stability, an inert atmosphere like nitrogen is preferred.
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Crucible Material and Sample Size: The type of crucible and the amount of sample can impact heat transfer and lead to variations.
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Solution: Use the same type of crucible (e.g., alumina, platinum) and a consistent sample mass for all experiments.
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Frequently Asked Questions (FAQs)
Q1: What is a typical thermal stability range for coordination polymers based on imidazole-carboxylate ligands?
A1: The thermal stability of imidazole-carboxylate based CPs can vary widely depending on the specific ligand, metal ion, and crystal structure. Generally, the decomposition of the framework for many zinc(II) CPs with ligands analogous to HImBA begins at temperatures above 200 °C. For instance, a zinc(II) coordination polymer with the similar 3-(1H-imidazol-1-yl)propanoate ligand shows no mass loss up to approximately 210 °C.[1]
Q2: How does the choice of metal ion (e.g., Zn(II), Cu(II), Co(II)) affect the thermal stability of HImBA-based CPs?
A2: The metal ion plays a crucial role. The strength of the M-N and M-O bonds, as well as the preferred coordination geometry of the metal, will dictate the overall stability of the resulting framework. While specific comparative data for HImBA is limited, in general, factors like the ionic radius and the hardness/softness of the metal ion influence bond strength. Experimentation with different metal ions is often necessary to achieve the desired thermal stability.
Q3: Can modifying the this compound ligand enhance thermal stability?
A3: Yes, ligand modification is a common strategy. Introducing bulky or electron-donating/withdrawing groups to the ligand can influence the crystal packing and the strength of the coordination bonds, thereby affecting thermal stability. For example, adding substituents that promote stronger intermolecular interactions (like hydrogen bonding or π-π stacking) can lead to a more robust and thermally stable framework.
Q4: What is the first step in a typical TGA curve for an HImBA-based CP?
A4: The initial weight loss in a TGA curve for these CPs, typically occurring below 150 °C, is usually attributed to the loss of guest or coordinated solvent molecules from the pores or crystal lattice of the material. The framework itself generally remains intact during this initial phase.
Data Presentation
The following table summarizes thermal stability data for coordination polymers with ligands analogous to this compound, providing a reference for expected thermal behavior.
| Coordination Polymer (Ligand) | Metal Ion | Decomposition Onset (°C) | Key Observations |
| Zinc(II) 3-(1H-imidazol-1-yl)propanoate | Zn(II) | ~210 | No mass loss observed up to this temperature.[1] |
| Dried Zinc(II) 2-methyl-3-(1H-imidazol-1-yl)propanoate | Zn(II) | ~270 | Shows higher stability after removal of coordinated water.[1] |
| Co(II) 1,3,5-tris(1H-imidazol-1-yl)benzene | Co(II) | ~268 | Decomposition of the framework begins.[2] |
Experimental Protocols
1. Solvothermal Synthesis of a this compound-Based CP
This protocol provides a general procedure. Molar ratios, solvents, temperature, and time should be optimized for specific metal ions and desired structures.
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Reactant Preparation: In a 20 mL glass vial, dissolve this compound (HImBA) and a chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or Co(NO₃)₂·6H₂O) in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water).
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Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a designated period (usually 24 to 72 hours).
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Cooling and Crystal Collection: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by filtration.
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Washing and Drying: Wash the collected crystals with the mother liquor and then with a low-boiling point solvent like ethanol to remove any unreacted starting materials. Dry the crystals under vacuum or in a desiccator.
2. Thermogravimetric Analysis (TGA)
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Sample Preparation: Finely grind a small amount (typically 5-10 mg) of the dried CP sample.
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Instrument Setup: Place the sample in a TGA crucible (e.g., alumina). Place the crucible in the TGA instrument.
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Analysis Parameters: Set the desired temperature program. A typical program involves heating from room temperature to 800 °C at a constant heating rate of 10 °C/min.
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Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
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Data Acquisition: Start the analysis and record the weight loss as a function of temperature.
Visualizations
Caption: Experimental workflow for synthesis and thermal analysis of HImBA-based CPs.
Caption: Troubleshooting guide for enhancing the thermal stability of CPs.
References
Strategies to control the dimensionality of coordination polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the dimensionality of coordination polymers during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the dimensionality of coordination polymers?
The dimensionality of coordination polymers (CPs) is primarily dictated by the coordination geometry of the metal ions and the coordination modes of the organic ligands. Other significant factors include the metal-to-ligand ratio, reaction temperature and time, pH of the solution, and the choice of solvent. The presence of templates or structure-directing agents can also play a crucial role in determining the final architecture.
Q2: How does the choice of organic ligand influence the final dimensionality?
The structure and functionality of the organic ligand are critical in directing the dimensionality of the resulting coordination polymer.
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Flexibility vs. Rigidity: Rigid ligands with well-defined coordination vectors tend to form more predictable and often higher-dimensional structures. Flexible ligands can adopt various conformations, leading to a wider range of possible structures, including lower-dimensional motifs like helical chains.
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Coordination Sites: The number and arrangement of coordination sites on the ligand directly impact the connectivity of the network. For example, a bidentate linear ligand is likely to form a 1D chain, while a tridentate ligand with trigonal geometry can lead to a 2D network.
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Steric Hindrance: Bulky substituents on the ligand can sterically hinder the formation of higher-dimensional networks, often resulting in lower-dimensional structures.
Q3: What is the role of the metal ion in determining the structure of a coordination polymer?
The metal ion acts as the node in the coordination network, and its intrinsic properties are fundamental to the final structure.
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Coordination Number and Geometry: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) dictate the number of ligands that can bind to it and their spatial arrangement, thus influencing the dimensionality. For instance, a metal ion with a linear coordination preference might favor the formation of 1D chains.
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Oxidation State: The oxidation state of the metal ion affects its coordination preferences and the strength of the metal-ligand bonds, which can influence the stability and dimensionality of the resulting framework.
Q4: How do reaction conditions like temperature, solvent, and pH affect the dimensionality?
Reaction conditions play a crucial role in the kinetic and thermodynamic control of the crystallization process.
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Temperature: Temperature can influence the reaction rate and the solubility of the reactants, affecting the nucleation and growth of crystals. In some cases, higher temperatures can provide the necessary energy to overcome kinetic barriers and form more thermodynamically stable, higher-dimensional structures.
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Solvent: The polarity and coordinating ability of the solvent can have a significant impact. Coordinating solvents can sometimes compete with the organic ligands for coordination sites on the metal ion, potentially leading to lower-dimensional structures. The solvent can also act as a template, influencing the packing of the coordination polymer chains or layers.
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pH: The pH of the reaction mixture can affect the protonation state of the organic ligand, thereby altering its coordination ability. For ligands with acidic or basic functional groups, pH control is critical for achieving the desired coordination mode and, consequently, the target dimensionality.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Obtaining a 1D chain instead of a desired 2D or 3D network. | The organic ligand may be too flexible, allowing for conformations that favor chain formation. | Use a more rigid ligand with well-defined coordination vectors. |
| The metal-to-ligand ratio may be suboptimal, leading to incomplete coordination. | Systematically vary the metal-to-ligand ratio to find the optimal conditions for higher dimensionality. | |
| A coordinating solvent might be blocking potential coordination sites. | Use a non-coordinating solvent or a solvent with lower coordinating ability. | |
| Formation of an amorphous precipitate instead of crystalline material. | The reaction may be too fast, leading to rapid precipitation instead of controlled crystal growth. | Reduce the reaction temperature or use a slower method for combining the reactants, such as vapor diffusion or slow evaporation. |
| The concentration of reactants may be too high. | Decrease the concentration of the metal salt and organic ligand solutions. | |
| Inconsistent results and poor reproducibility. | The reaction may be highly sensitive to minor variations in reaction conditions. | Carefully control all reaction parameters, including temperature, pH, and solvent composition. Ensure thorough mixing of reactants. |
| The starting materials may have impurities. | Use high-purity reagents and solvents. | |
| Formation of a 3D network when a 1D or 2D structure is desired. | The organic ligand may have too many coordination sites or a geometry that promotes high connectivity. | Use a ligand with fewer coordination sites or introduce bulky substituents to sterically hinder the formation of a 3D network. |
| The metal ion may have a high coordination number, favoring a higher-dimensional structure. | Select a metal ion with a lower preferred coordination number. |
Experimental Protocols
Protocol 1: Synthesis of a 1D Coordination Polymer via Slow Evaporation
This protocol describes the synthesis of a one-dimensional (1D) coordination polymer using a flexible dicarboxylate ligand and a transition metal salt.
Materials:
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Metal nitrate (e.g., Zn(NO₃)₂·6H₂O)
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Flexible dicarboxylate ligand (e.g., 1,4-phenylenediacetic acid)
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Solvent (e.g., N,N-dimethylformamide (DMF))
Procedure:
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In a small beaker, dissolve the metal nitrate (0.1 mmol) in 5 mL of DMF.
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In a separate beaker, dissolve the flexible dicarboxylate ligand (0.1 mmol) in 5 mL of DMF.
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Slowly add the ligand solution to the metal salt solution while stirring gently.
-
Cover the beaker with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Leave the reaction mixture undisturbed at room temperature.
-
Crystals suitable for single-crystal X-ray diffraction should form within a few days to a week.
Protocol 2: Synthesis of a 2D Coordination Polymer via Hydrothermal Synthesis
This protocol outlines the synthesis of a two-dimensional (2D) coordination polymer using a rigid tritopic linker.
Materials:
-
Metal chloride (e.g., CuCl₂·2H₂O)
-
Rigid tritopic ligand (e.g., 1,3,5-benzenetricarboxylic acid)
-
Solvent (e.g., water/ethanol mixture)
-
pH-adjusting agent (e.g., NaOH solution)
Procedure:
-
In a Teflon-lined stainless steel autoclave, dissolve the metal chloride (0.1 mmol) in 5 mL of a 1:1 water/ethanol mixture.
-
In a separate beaker, dissolve the rigid tritopic ligand (0.1 mmol) in 5 mL of the same solvent mixture. A few drops of a dilute NaOH solution may be added to deprotonate the carboxylic acid groups and facilitate dissolution.
-
Combine the two solutions in the autoclave.
-
Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with the solvent mixture, and air-dry.
Data Summary
The following table summarizes the effect of different synthetic parameters on the dimensionality of coordination polymers, as reported in various studies.
| Parameter | Variation | Effect on Dimensionality | Reference System |
| Ligand Flexibility | Flexible vs. Rigid | Flexible ligands often lead to 1D or 2D structures, while rigid ligands can form 2D or 3D networks. | Zn(II) with dicarboxylate ligands |
| Metal-to-Ligand Ratio | Increasing ligand concentration | Can lead to higher dimensionality by satisfying all coordination sites of the metal ion. | Cd(II) with bis(imidazole) ligands |
| Temperature | Low vs. High | Higher temperatures can favor the formation of more thermodynamically stable, higher-dimensional structures. | Co(II) with a triazole-based ligand |
| Solvent | Coordinating vs. Non-coordinating | Coordinating solvents can block coordination sites, resulting in lower-dimensional structures. | Mn(II) with a pyridyl-carboxylate ligand |
| pH | Low vs. High | Affects the deprotonation of ligands, with higher pH often favoring higher connectivity and dimensionality. | Lanthanide-organic frameworks |
Visual Guides
Caption: Factors influencing the final dimensionality of coordination polymers.
Caption: A logical workflow for troubleshooting dimensionality control in experiments.
Validation & Comparative
Comparative Guide to Purity Analysis of 3-(1H-imidazol-1-yl)benzoic Acid: HPLC and Alternative Methods
The synthesis of novel compounds such as 3-(1H-imidazol-1-yl)benzoic acid is fundamental in drug discovery and materials science.[1] This bifunctional molecule, containing both a carboxylic acid and an imidazole group, serves as a versatile building block for complex organic molecules and metal-organic frameworks (MOFs).[1] Given its potential applications, ensuring the purity of the synthesized compound is a critical step. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC with other analytical techniques, supported by experimental protocols and data, to aid researchers in selecting the most appropriate method for purity assessment.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and robust method for the purity analysis of non-volatile and thermally stable compounds like this compound. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of the aromatic benzoic acid and imidazole moieties allows for strong retention on a reversed-phase column and sensitive detection using an ultraviolet (UV) detector.
Detailed Experimental Protocol: RP-HPLC
This protocol outlines a general method for the purity determination of this compound. Optimization may be required based on the specific impurities present.
-
Instrumentation: An Agilent 1260 Infinity II or similar HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Alternative Techniques and Performance Comparison
While HPLC is the workhorse for purity analysis, other methods can offer advantages in specific scenarios. Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) are two such alternatives. UPLC is a newer-generation liquid chromatography technique that uses columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster and more efficient separations. Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.
Comparative Data Summary
The following table compares the typical performance characteristics of RP-HPLC, UPLC, and CE for the analysis of small aromatic organic acids.
| Parameter | RP-HPLC | UPLC (Ultra-Performance Liquid Chromatography) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Same as HPLC, but utilizes sub-2 µm particle columns at very high pressures. | Separation of ions based on their charge-to-size ratio in an electric field. |
| Resolution | Good to Excellent. | Superior; narrower and sharper peaks. | Excellent; highly efficient for charged species. |
| Sensitivity (LOD/LOQ) | Low µg/mL to high ng/mL range.[2] | Typically 3-5 times more sensitive than HPLC due to sharper peaks. | ng/mL to pg/mL range, but dependent on injection volume. |
| Analysis Time | 15-30 minutes per sample. | 1-10 minutes per sample. | 5-20 minutes per sample. |
| Solvent Consumption | Moderate to High. | Significantly lower (up to 95% reduction) than HPLC. | Minimal; nanoliter-scale consumption. |
| Instrumentation Cost | Moderate. | High. | Moderate. |
| Robustness | High; well-established and reliable. | Moderate; sensitive to sample matrix and requires clean samples. | Moderate; sensitive to buffer composition and capillary surface. |
Visualizing the Workflow and Decision Process
To better illustrate the practical application and selection of these methods, the following diagrams outline the experimental workflow for HPLC analysis and a logical guide for choosing the appropriate technique.
Caption: A flowchart illustrating the key steps in determining the purity of a synthesized compound using HPLC.
Caption: A decision tree to guide researchers in selecting an analytical method based on laboratory priorities.
Conclusion
For the routine purity analysis of synthesized this compound, RP-HPLC offers a robust, reliable, and cost-effective solution. It provides excellent resolution for separating the main compound from potential starting materials and by-products. However, for laboratories requiring higher throughput and sensitivity, or those focused on "green" chemistry with reduced solvent consumption, UPLC presents a superior, albeit more capital-intensive, alternative. Capillary Electrophoresis is a valuable option for specific applications, particularly when dealing with very small sample volumes or when orthogonal separation mechanisms are needed to confirm purity. The final choice of method should be guided by a careful consideration of the specific analytical needs, sample throughput requirements, and available resources.
References
A Comparative Guide to Metal-Organic Frameworks Derived from Isomers of (1H-imidazol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the properties of metal-organic frameworks (MOFs) synthesized from 3-(1H-imidazol-1-yl)benzoic acid and its ortho- and para-isomers: 2-(1H-imidazol-1-yl)benzoic acid and 4-(1H-imidazol-1-yl)benzoic acid. The positional isomerism of the imidazolyl and carboxylate functional groups on the benzene ring is expected to significantly influence the resulting framework structures and their properties.
Disclaimer: Comprehensive experimental data for MOFs derived from 2-(1H-imidazol-1-yl)benzoic acid and this compound is limited in the current body of scientific literature. This guide presents available data for MOFs from the more extensively studied 4-(1H-imidazol-4-yl)benzoic acid and contextualizes the potential properties of MOFs from the other isomers based on related structures.
Influence of Ligand Isomerism on MOF Properties
The geometry of the isomeric ligands plays a crucial role in determining the topology and, consequently, the properties of the resulting MOFs. The different angles between the coordinating imidazole and carboxylate groups in the 2-, 3-, and 4-isomers lead to variations in the secondary building units (SBUs) and the overall framework architecture. This, in turn, affects key characteristics such as porosity, stability, and potential catalytic or luminescent behavior.
Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as a powerful and indispensable tool for the validation of molecular structures. This guide provides a comparative analysis of the validation of the structure of 3-(1H-imidazol-1-yl)benzoic acid, offering insights into its expected spectral features in contrast to alternative structures and supported by established experimental protocols.
While a dedicated experimental spectrum for this compound is not publicly available, this guide will leverage data from its isomer, 4-(1H-imidazol-1-yl)benzoic acid, and related analogs to provide a robust framework for its structural validation. Understanding the nuanced differences in NMR spectra between positional isomers is a critical skill in spectral analysis.
Comparative Analysis of ¹H and ¹³C NMR Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. Therefore, the substitution pattern on the benzoic acid ring significantly influences the observed spectra. Below is a comparison of the expected and reported NMR data for imidazolyl-benzoic acid isomers.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Reported Data for Analogs
| Proton | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 4-(1H-imidazol-1-yl)benzoic acid | Reported Chemical Shift (δ, ppm) for Benzoic Acid[1] |
| Imidazole H2' | 8.2 - 8.4 (s) | ~8.3 (s) | - |
| Imidazole H4', H5' | 7.6 - 7.8 (m) | ~7.7 (m) | - |
| Benzoic Acid H2 | 8.3 - 8.5 (t) | 8.1 - 8.3 (d) | 8.11 (d) |
| Benzoic Acid H4 | 7.9 - 8.1 (d) | 7.8 - 8.0 (d) | 7.52 (t) |
| Benzoic Acid H5 | 7.5 - 7.7 (t) | - | 7.61 (t) |
| Benzoic Acid H6 | 8.0 - 8.2 (d) | 8.1 - 8.3 (d) | 8.11 (d) |
| Carboxylic Acid OH | > 12 (s, broad) | > 12 (s, broad) | 12.0-13.0 (s, broad) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Reported Data for Analogs
| Carbon | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 4-(1H-imidazol-1-yl)benzoic acid | Reported Chemical Shift (δ, ppm) for Benzoic Acid[1] |
| Carboxylic Acid C=O | ~167 | ~167 | 172.6 |
| Benzoic Acid C1 | ~132 | ~128 | 129.4 |
| Benzoic Acid C2 | ~131 | ~131 | 130.3 |
| Benzoic Acid C3 | ~138 | ~142 | 128.5 |
| Benzoic Acid C4 | ~125 | ~120 | 133.9 |
| Benzoic Acid C5 | ~130 | ~120 | 128.5 |
| Benzoic Acid C6 | ~128 | ~131 | 130.3 |
| Imidazole C2' | ~138 | ~138 | - |
| Imidazole C4' | ~121 | ~120 | - |
| Imidazole C5' | ~130 | ~130 | - |
Note: Predicted values are based on standard substituent effects and analysis of related structures. Actual experimental values may vary based on solvent and other experimental conditions.
The key to distinguishing between the 3- and 4-isomers lies in the multiplicity and coupling patterns of the aromatic protons on the benzoic acid ring in the ¹H NMR spectrum. For the 3-isomer, one would expect a characteristic set of signals for a 1,3-disubstituted benzene ring, including a triplet and multiple doublets. In contrast, the 4-isomer presents a more symmetric AA'BB' system, often appearing as two doublets.
Experimental Protocols
Standard protocols for acquiring high-quality NMR spectra are crucial for accurate structural validation.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility). The choice of solvent can influence chemical shifts. DMSO-d₆ is often suitable for carboxylic acids, as it allows for the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should encompass the expected range of proton chemical shifts (typically 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should cover the expected range for carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Alternative Structural Validation Techniques
While NMR is a primary method, other techniques can provide complementary structural information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the aromatic rings (C-H and C=C stretches).
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound. The synthesis and crystal structure of 4-(Imidazol-1-yl)benzoic acid have been reported, confirming its molecular geometry.[2][3]
Logical Workflow for Structural Validation
The process of validating a chemical structure follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for the synthesis and structural validation of this compound.
This guide underscores the central role of ¹H and ¹³C NMR spectroscopy in the structural validation of organic molecules. By comparing predicted spectral data with that of known analogs, researchers can confidently ascertain the structure of new chemical entities like this compound, a critical step in advancing scientific discovery and drug development.
References
Comparative study of gas adsorption in MOFs with different functionalized linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Metal-Organic Frameworks (MOFs) through the functionalization of their organic linkers offers a powerful tool for tuning their gas adsorption properties. This guide provides a comparative analysis of how different functional groups appended to MOF linkers influence the adsorption of gases like carbon dioxide (CO₂) and nitrogen (N₂), crucial for applications ranging from carbon capture to gas separation and purification in pharmaceutical processes.
Key Performance Metrics: A Comparative Analysis
The introduction of functional groups onto the organic linkers of MOFs can significantly alter their interaction with gas molecules, thereby affecting their adsorption capacity, selectivity, and heat of adsorption. The following tables summarize quantitative data from various studies on isoreticular MOF series, where the parent framework is kept constant while the functional groups on the linker are varied. This allows for a direct comparison of the functional groups' effects.
UiO-66 Series: A Case Study in Functionalization
The UiO-66 framework, known for its exceptional thermal and chemical stability, is a common platform for studying the effects of linker functionalization. The table below compares the CO₂ and N₂ adsorption properties of UiO-66 functionalized with various groups.
| MOF | Functional Group | CO₂ Uptake (mmol/g) at 273 K and 1 bar | CO₂ Uptake (mmol/g) at 298 K and 1 bar | N₂ Uptake (mmol/g) at 298 K and 1 bar | Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol) |
| UiO-66 | -H | ~2.5 | ~1.3 | ~0.2 | ~28 |
| UiO-66-NH₂ | -NH₂ | ~3.5 | ~1.7 | ~0.2 | ~42 |
| UiO-66-NO₂ | -NO₂ | ~3.0 | ~1.5 | - | ~38 |
| UiO-66-2,5-(OH)₂ | -OH (dihydroxy) | ~2.8 | ~1.4 | - | ~35 |
| UiO-66-NDC | Naphthalene | ~1.5 | ~0.73 | - | - |
| UiO-66-BPDC | Biphenyl | ~1.2 | ~0.55 | - | - |
Data compiled from multiple sources, slight variations may exist due to different experimental conditions.[1][2]
Observations:
-
Amine (-NH₂) functionalization consistently leads to the highest CO₂ uptake and a significantly increased isosteric heat of adsorption, indicating stronger interactions with CO₂ molecules.[1][2]
-
Electron-withdrawing groups like -NO₂ also enhance CO₂ adsorption compared to the parent UiO-66, though to a lesser extent than -NH₂.[2]
-
Bulky, non-polar groups like naphthalene (-NDC) and biphenyl (-BPDC) tend to decrease the CO₂ uptake, likely due to a reduction in pore volume and lack of specific favorable interactions with CO₂.[2]
Other Notable Functionalized MOFs
| MOF | Functional Group | Gas | Adsorption Capacity (mmol/g) | Conditions | Reference |
| Mg-MOF-74 | -H | CO₂ | ~3.5 | 303 K, 1 bar | [3] |
| Mg-MOF-1/8NH₂ | -NH₂ | CO₂ | ~3.9 | 303 K, 1 bar | [3] |
| Cu₃(BTC)₂ | -H | CO₂ | ~2.9 | 298 K, 1 bar | [4] |
| NH₂-Cu₃(BTC)₂ | -NH₂ | CO₂ | ~3.8 | 298 K, 1 bar | [4] |
| MIL-101(Fe) | -H | CO₂ | 9.3 | 298 K, 40 bar | [5] |
| Amino-MIL-101(Fe) | -NH₂ | CO₂ | 13.0 | 298 K, 40 bar | [5] |
Key Insights:
The data consistently demonstrates that the introduction of polar functional groups, particularly those with Lewis basic sites like amines, enhances CO₂ adsorption. This is attributed to favorable electrostatic interactions between the functional group and the quadrupole moment of the CO₂ molecule.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the comparative evaluation of MOF performance. Below are representative protocols for the synthesis of a functionalized MOF and its characterization by gas adsorption.
Synthesis of UiO-66-NH₂: A Representative Solvothermal Method
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (modulator)
Procedure:
-
In a 20 mL glass vial, dissolve 75 mg of zirconium(IV) chloride and 50 mg of 2-aminoterephthalic acid in 5 mL of DMF.
-
Add a molar excess of benzoic acid (e.g., 1.25 g) to the solution. This acts as a modulator to control the crystallite size and defect density.
-
Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
The resulting solid product is purified by centrifugation and washing with fresh DMF to remove unreacted starting materials.
-
Further solvent exchange with a volatile solvent like ethanol or acetone is performed to facilitate activation.
-
The final product, a yellow powder, is dried under vacuum.
Gas Adsorption Measurement: Volumetric Method
1. Sample Activation:
-
A known mass of the synthesized MOF (typically 50-100 mg) is loaded into a sample tube.
-
The sample is heated under a high vacuum (e.g., to 10⁻⁵ Pa) at a specific temperature (e.g., 150 °C) for several hours to remove any guest molecules (solvent, water) from the pores. This step is crucial for obtaining accurate and reproducible adsorption data.[6]
2. Isotherm Measurement (e.g., N₂ at 77 K for surface area analysis):
-
The sample tube is transferred to the analysis port of a volumetric gas adsorption analyzer.
-
The sample is cooled to the analysis temperature using a cryogenic bath (e.g., liquid nitrogen at 77 K).
-
Small, known amounts of the adsorbate gas (e.g., N₂) are dosed into the sample tube.
-
After each dose, the system is allowed to equilibrate, and the resulting pressure is measured.
-
The amount of gas adsorbed at each equilibrium pressure is calculated, generating an adsorption isotherm.
-
The Brunauer-Emmett-Teller (BET) method is then applied to a specific pressure range of the isotherm to calculate the specific surface area of the material.[7]
3. CO₂ Adsorption Measurement:
-
The same activated sample is used.
-
The analysis is performed at a different temperature (e.g., 273 K or 298 K) using a temperature-controlled bath.
-
CO₂ is used as the adsorbate gas, and the isotherm is measured in the same manner as for N₂.
4. Breakthrough Experiments:
-
For evaluating performance under dynamic conditions, a packed bed of the MOF is prepared in a column.
-
A gas mixture of known composition (e.g., 15% CO₂ in N₂) is flowed through the column at a constant flow rate.
-
The composition of the gas exiting the column is monitored over time using a mass spectrometer or gas chromatograph.
-
The "breakthrough curve" is a plot of the outlet CO₂ concentration versus time. The time it takes for the CO₂ concentration at the outlet to reach a certain percentage of the inlet concentration is the breakthrough time, which is indicative of the dynamic adsorption capacity of the material.
Visualizing the Workflow and Structure-Property Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental relationships between linker functionalization and gas adsorption properties.
Caption: Experimental workflow for the synthesis and gas adsorption analysis of functionalized MOFs.
Caption: Relationship between linker functionalization and its impact on gas adsorption properties.
This guide provides a foundational understanding of how linker functionalization in MOFs can be used to tailor their gas adsorption characteristics. The provided data and protocols serve as a valuable resource for researchers and scientists in the rational design of novel materials for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. eeer.org [eeer.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis and characterization of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(1H-imidazol-1-yl)benzoic Acid and Dicarboxylic Acid Linkers in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and functional properties. This guide provides a comparative analysis of MOFs synthesized using 3-(1H-imidazol-1-yl)benzoic acid against those constructed with conventional dicarboxylic acid linkers, such as terephthalic acid (BDC) and trimesic acid (BTC). While direct comparative studies on the 3-isomer of imidazol-1-yl)benzoic acid are limited in currently available literature, this guide leverages data from structurally related imidazole-based linkers and well-documented dicarboxylic acid-based MOFs to offer valuable insights for researchers in materials science and drug development.
Introduction to the Linkers
Dicarboxylic acid linkers, like BDC and BTC, are foundational building blocks in MOF chemistry, known for forming robust frameworks with high porosity and thermal stability. The introduction of a this compound linker introduces an additional coordination site through the imidazole nitrogen atom, offering the potential for novel network topologies, modified pore environments, and enhanced functional properties such as catalysis and selective adsorption. This linker combines the carboxylate functionality typical of dicarboxylic acids with the Lewis basicity and hydrogen-bonding capabilities of the imidazole group.
Performance Comparison: Imidazole-Based vs. Dicarboxylic Acid Linkers
The incorporation of an imidazole moiety into the linker structure can lead to significant differences in the resulting MOF's performance. The following tables summarize key performance metrics, drawing data from MOFs with imidazole-containing benzoic acid derivatives and comparing them with benchmark MOFs based on terephthalic and trimesic acids.
Table 1: Comparison of Thermal Stability and Porosity
| Linker/MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Decomposition Temperature (°C) |
| Imidazole-based Linkers | ||||
| TIBM-Cr[1] | Cr | 2141 | 2.116 | 400-600[1] |
| TIBM-Cu[1] | Cu | Not specified | Not specified | 300-500[1] |
| TIBM-Al[1] | Al | Not specified | Not specified | 500-650[1] |
| Ni-based MOF (3-nitro-4-(pyridine-4-yl)benzoic acid)[2] | Ni | Not specified | Not specified | > 364[2] |
| Dicarboxylic Acid Linkers | ||||
| MOF-5 (BDC) | Zn | up to 3800[3] | 1.55[3] | ~450 |
| HKUST-1 (BTC) | Cu | ~1800 | ~0.8 | ~300 |
| MIL-101(Cr) (BDC) | Cr | ~4100 | ~2.0 | ~275 |
| Th(OBA)2 (4,4′-oxybis(benzoic) acid)[4] | Th | Not specified | Not specified | 525[4] |
Note: TIBM (1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene) is a larger, more complex imidazole-containing linker, and its properties are included to provide an example of the potential of this class of linkers.
Table 2: Comparison of Gas Adsorption Properties
| Linker/MOF Name | Gas | Adsorption Capacity | Conditions |
| Imidazole-based Linkers | |||
| TIBM-Cu[1] | CO₂ | 3.60 mmol/g | 298 K, 1 bar[1] |
| TIBM-Al[1] | CO₂ | 2.1 mmol/g | 298 K, 1 bar[1] |
| TIBM-Cr[1] | CO₂ | 1.6 mmol/g | 298 K, 1 bar[1] |
| Dicarboxylic Acid Linkers | |||
| MOF-5 (BDC)[1] | CO₂ | 2.1 mmol/g | 298 K[1] |
| UiO-66 (BDC)[1] | CO₂ | 2.5 mmol/g | 298 K[1] |
| MIL-101(Cr) (BDC)[1] | CO₂ | 1.8 mmol/g | 298 K[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative protocols for the synthesis of MOFs using benzoic acid derivatives and a general procedure for characterizing their properties.
Synthesis of a Zinc-Based MOF with a Benzoic Acid Derivative[5]
This protocol describes a solvothermal method for synthesizing a zinc-based MOF using 4-dimethylaminobenzoic acid, which can be adapted for this compound.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (or other benzoic acid derivative)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined autoclave (20 mL)
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of the benzoic acid derivative in a solvent mixture of 12 mL of DMF and 8 mL of methanol.
-
Seal the autoclave and heat it from room temperature to 120°C at a rate of 10°C per hour.
-
Maintain the temperature at 120°C for three days.
-
After the reaction is complete, cool the autoclave to room temperature at a rate of 5°C per hour.
-
Collect the resulting crystals by filtration, wash with fresh DMF and methanol, and dry under vacuum.
Characterization of MOFs
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF.
-
Place 5-10 mg of the activated MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature is typically identified as the onset of significant weight loss after the removal of guest solvent molecules.
Brunauer-Emmett-Teller (BET) Surface Area Analysis: This technique is used to measure the specific surface area and pore volume of the MOF.
-
Activate the MOF sample by heating under vacuum to remove any guest molecules from the pores.
-
Place the activated sample in a sample tube and degas it at an elevated temperature (e.g., 150-250°C) for several hours.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the BET surface area from the linear part of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3).
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.
Visualizing MOF Synthesis and Linker Comparison
The following diagrams, generated using Graphviz, illustrate the conceptual differences in MOF synthesis with dicarboxylic acid and imidazole-functionalized linkers.
Caption: Comparative MOF synthesis pathways.
Caption: Key differences in linker functionalities.
Conclusion
The choice between this compound and traditional dicarboxylic acid linkers depends on the desired properties of the final MOF. Dicarboxylic acids are reliable for creating highly porous and thermally stable materials, making them suitable for applications like gas storage. The introduction of an imidazole group, as in this compound, provides a pathway to MOFs with enhanced functionalities. The additional nitrogen donor site can lead to novel structural topologies and create active sites for catalysis or selective binding, which is of particular interest in drug delivery and chemical sensing applications.
While direct comparative data for MOFs based on this compound is still emerging, the information available for structurally similar linkers suggests that this class of compounds holds significant promise for the development of next-generation functional materials. Further research is needed to fully elucidate the structure-property relationships in these systems and to exploit their full potential.
References
Assessing the Aqueous Stability of 3-(1H-imidazol-1-yl)benzoic Acid-Based MOFs: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) in aqueous environments is a critical parameter influencing their practical applications. This guide provides a comparative assessment of the water stability of MOFs based on the 3-(1H-imidazol-1-yl)benzoic acid linker and its derivatives, supported by experimental data and detailed protocols.
The inherent porosity and tunable nature of MOFs make them promising candidates for a range of applications, including drug delivery, catalysis, and separation. However, their performance in realistic, often aqueous, environments is contingent on their structural integrity. The linker molecule, a key building block of the MOF structure, plays a pivotal role in determining this stability. The this compound linker, with its imidazole and carboxylate functionalities, offers a versatile platform for the synthesis of robust MOFs.
Comparative Analysis of Water Stability
While direct quantitative comparisons of MOFs based on the this compound linker are limited in publicly available literature, we can infer stability trends by examining a closely related and structurally analogous MOF. A notable example is a robust 3D Indium-based MOF, [In(L)(μ2-OH)]·0.5H2O (where H2L = 5-(1H-imidazol-1-yl)isophthalic acid), which demonstrates exceptional stability in aqueous conditions.[1] This MOF maintains its structural integrity in water and across a wide pH range of 2 to 13.[1]
To provide a framework for comparison, this guide will utilize data from this and other relevant imidazole-based MOFs to illustrate the assessment of water stability. The following table summarizes key stability indicators for a hypothetical MOF derived from this compound, designated here as IM-MOF-1 , and a benchmark water-stable MOF, UiO-66 , for comparative purposes.
| Property | IM-MOF-1 (Hypothetical Data) | UiO-66 (Reference Data) |
| Initial BET Surface Area (m²/g) | 1200 | 1350 |
| BET Surface Area after 24h in Water (m²/g) | 1150 (4.2% decrease) | 1320 (2.2% decrease) |
| Porosity Change after 24h in Water | Minimal loss of microporosity | Negligible change |
| PXRD Pattern after 24h in Water | Crystalline structure retained, minor peak broadening | Crystalline structure fully retained |
| pH Stability Range | Estimated 3-11 | 2-9 |
Experimental Protocols for Assessing Water Stability
Accurate and reproducible assessment of MOF water stability is crucial for reliable comparisons. The following are detailed methodologies for key experiments.
Powder X-Ray Diffraction (PXRD) Analysis
Objective: To assess the retention of crystallinity after exposure to water.
Protocol:
-
Sample Preparation: An accurately weighed amount of the as-synthesized and activated MOF powder (approx. 20 mg) is placed in a sample holder.
-
Initial PXRD Measurement: A PXRD pattern of the pristine MOF is recorded. Typical instrument settings are a Cu Kα radiation source (λ = 1.5406 Å) with a scan range of 5-40° (2θ) and a step size of 0.02°.
-
Water Immersion: The MOF powder is then immersed in deionized water at room temperature for a specified period (e.g., 24 hours, 72 hours, or 1 week).
-
Post-Immersion Treatment: After immersion, the solid is recovered by centrifugation or filtration, washed with a solvent like ethanol to remove excess water, and dried under vacuum at a mild temperature (e.g., 60 °C) to avoid structural changes due to aggressive heating.
-
Final PXRD Measurement: A PXRD pattern of the water-treated MOF is recorded under the same conditions as the initial measurement.
-
Analysis: The PXRD patterns of the pristine and water-treated samples are overlaid and compared. Retention of the principal diffraction peaks indicates structural stability. Peak broadening or the appearance of new peaks may suggest partial or complete degradation.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To quantify the change in porosity and surface area after water exposure.
Protocol:
-
Activation: A sample of the as-synthesized MOF (approx. 50-100 mg) is activated to remove any guest molecules from the pores. This is typically done by heating the sample under a dynamic vacuum. The activation temperature and duration are specific to the MOF being tested.
-
Initial BET Measurement: A nitrogen adsorption-desorption isotherm is measured at 77 K. The BET surface area is calculated from the linear part of the adsorption branch of the isotherm.
-
Water Exposure: A separate, activated sample of the MOF is exposed to water under the same conditions as the PXRD stability test.
-
Re-activation: The water-treated sample is reactivated using the same protocol as the pristine sample to remove adsorbed water.
-
Final BET Measurement: A nitrogen adsorption-desorption isotherm is measured for the re-activated, water-treated sample.
-
Analysis: The BET surface areas and pore volumes of the pristine and water-treated samples are compared to determine any loss in porosity.
Logical Workflow for Water Stability Assessment
The following diagram illustrates the logical workflow for assessing the water stability of a MOF.
References
Benchmarking Catalytic Activity: A Comparative Guide to Imidazole-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The tailored design of Metal-Organic Frameworks (MOFs) offers significant opportunities for advancements in heterogeneous catalysis. MOFs constructed from ligands bearing imidazole functionalities are of particular interest due to the versatile coordination chemistry and potential for creating active catalytic sites. While direct and extensive catalytic benchmarking data for MOFs synthesized specifically from 3-(1H-imidazol-1-yl)benzoic acid remains nascent in publicly accessible literature, a robust comparative analysis can be achieved by examining the performance of structurally analogous imidazole-functionalized MOFs.
This guide provides a comprehensive benchmark of the catalytic activity of imidazole-based MOFs by focusing on a well-documented example: a Palladium-functionalized, imidazole-grafted UiO-66 MOF (Pd@UIO-66-SB-Im) utilized in Suzuki coupling reactions. This reaction is a cornerstone of carbon-carbon bond formation, critical in pharmaceutical synthesis and materials science. We will present its performance data alongside other relevant imidazole-containing MOF catalysts to offer a broader perspective on their potential. Detailed experimental protocols and visual workflows are provided to facilitate the replication and adaptation of these methods for new MOF systems.
Comparative Catalytic Performance
The following table summarizes the catalytic performance of selected imidazole-based MOFs in different organic transformations. This data is compiled from published research and serves as a benchmark for evaluating the efficiency of newly synthesized catalysts.
| Catalyst | Reaction Type | Substrates | Product | Reaction Conditions | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reusability |
| Pd@UIO-66-SB-Im | Suzuki Coupling | Bromobenzene, Phenylboronic acid | Biphenyl | 90°C, 6 h, NaHCO₃ (base), DMA (solvent) | >99 | Not Reported | 6 cycles with no significant loss of activity[1][2] |
| MIL-101(Cr)-Im | CO₂ Cycloaddition | 1,2-Butylene oxide, CO₂ | Butylene carbonate | 100°C, 10 bar CO₂, 4 h, solvent-free | >98 | ~24.5 | Not Reported |
| Zn-based MOF | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 5-Arylidene malononitrile | Reflux in ethanol | High | Not Reported | Reusable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are the protocols for the synthesis of the benchmark catalyst and the execution of the catalytic reaction.
1. Synthesis of Schiff Base-Imidazole Functionalized UiO-66 (UIO-66-SB-Im)
-
Step 1: Synthesis of UiO-66-NH₂: Zirconium(IV) chloride (ZrCl₄) and 2-aminoterephthalic acid are dissolved in N,N-dimethylformamide (DMF). The mixture is heated in a Teflon-lined autoclave to produce the parent amino-functionalized MOF, UiO-66-NH₂.
-
Step 2: Post-Synthetic Modification with Imidazole: The synthesized UiO-66-NH₂ is dispersed in ethanol. An imidazole-containing aldehyde is then added, and the mixture is refluxed to induce the formation of a Schiff base linkage, resulting in the imidazole-functionalized MOF (UIO-66-SB-Im).
-
Step 3: Palladium Immobilization: The UIO-66-SB-Im is suspended in a solution containing a palladium precursor (e.g., Pd(OAc)₂). The mixture is stirred, and a reducing agent is added to form palladium nanoparticles anchored within the MOF structure (Pd@UIO-66-SB-Im).
2. Catalytic Suzuki Coupling Reaction
-
Reaction Setup: In a reaction vessel, the Pd@UIO-66-SB-Im catalyst is combined with the substrates (e.g., bromobenzene and phenylboronic acid), a base (e.g., sodium bicarbonate), and a solvent (e.g., N,N-dimethylacetamide - DMA).
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 90°C) and stirred for a designated duration (e.g., 6 hours).[1]
-
Product Analysis: After the reaction, the solid catalyst is separated by centrifugation. The liquid phase is then analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the product yield.
-
Catalyst Reusability Test: The recovered catalyst is washed with a suitable solvent, dried, and then reused in subsequent reaction cycles under the same conditions to evaluate its stability and long-term performance.
Visualizing the Workflow and Catalytic Cycle
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and a generalized catalytic cycle.
Caption: Experimental workflow for the synthesis, catalytic testing, and recycling of Pd@UIO-66-SB-Im.
Caption: Generalized catalytic cycle for the Suzuki coupling reaction mediated by a Pd-MOF catalyst.
References
Hirshfeld surface analysis of 3-(1H-imidazol-1-yl)benzoic acid derivatives
A Comprehensive Guide to Hirshfeld Surface Analysis of 3-(1H-imidazol-1-yl)benzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding intermolecular interactions is crucial for predicting and optimizing the solid-state properties of pharmaceutical compounds. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these interactions in crystal structures. This guide provides a comparative overview of the , supported by experimental data and protocols.
Unveiling Intermolecular Interactions
Hirshfeld surface analysis is a computational method that partitions the crystal space into regions belonging to individual molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.[1][2][3] The analysis of 2D fingerprint plots, derived from the Hirshfeld surface, allows for the quantification of the relative contributions of these interactions to the overall crystal packing.[2][4][5]
Comparative Analysis of Intermolecular Contacts
While a dedicated study on this compound was not identified, analysis of related benzoic acid and imidazole derivatives reveals recurring intermolecular interaction patterns. The following table summarizes the typical percentage contributions of the most significant intermolecular contacts observed in the crystal structures of similar compounds. These values provide a baseline for what can be expected for derivatives of this compound.
| Intermolecular Interaction | Typical Percentage Contribution | Key Features |
| H···H | 40 - 55% | Represents the most abundant contacts due to the high prevalence of hydrogen atoms on the molecular surface.[6][7][8] |
| C···H/H···C | 20 - 30% | Indicative of C-H···π interactions and other van der Waals forces.[7][9] |
| O···H/H···O | 10 - 20% | Corresponds to conventional and non-conventional hydrogen bonds involving carboxylic acid and other oxygen-containing groups.[6][8] |
| N···H/H···N | 5 - 10% | Highlights the role of the imidazole ring in hydrogen bonding.[7][9] |
| C···C | < 5% | Suggests the presence of π-π stacking interactions between aromatic rings.[7] |
Experimental and Computational Protocol for Hirshfeld Surface Analysis
The following protocol outlines the key steps involved in performing a Hirshfeld surface analysis.
Caption: Workflow for Hirshfeld Surface Analysis.
-
Single-Crystal X-ray Diffraction: High-quality single crystals of the this compound derivative are synthesized. X-ray diffraction data is collected to determine the crystal structure.
-
Crystallographic Information File (CIF): The solved crystal structure is saved in the CIF format, which contains all the atomic coordinates and unit cell parameters.
-
Hirshfeld Surface Calculation: The CIF file is imported into a program like CrystalExplorer.[10] The software calculates the Hirshfeld surface of the molecule, which is defined as the region where the contribution of the molecule's electron density to the total crystal electron density is greater than or equal to that of all other molecules.[3]
-
Surface Property Mapping: Properties such as dnorm (normalized contact distance), shape index, and curvedness are mapped onto the Hirshfeld surface to visualize different aspects of intermolecular interactions.[2] Red spots on the dnorm surface indicate close contacts, white regions represent van der Waals contacts, and blue regions show longer contacts.[1]
-
2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[2]
-
Decomposition of Fingerprint Plots: The overall fingerprint plot is decomposed into contributions from specific atom pairs (e.g., H···H, C···H, O···H) to quantify the percentage contribution of each type of interaction to the total Hirshfeld surface.[2]
Alternative and Complementary Techniques
While Hirshfeld surface analysis is a powerful tool, other computational methods can provide complementary insights into intermolecular interactions.
Caption: Alternative and Complementary Analytical Methods.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries and calculate interaction energies between molecules, providing a quantitative measure of the strength of intermolecular interactions.[4][5]
-
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution around a molecule, identifying electrophilic and nucleophilic regions prone to intermolecular interactions.[4][5]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density.
-
Non-Covalent Interaction (NCI) Plots: NCI analysis is a visualization technique that reveals non-covalent interactions in real space, highlighting attractive and repulsive forces.[2]
Conclusion
Hirshfeld surface analysis provides an insightful and visually intuitive method for understanding the complex network of intermolecular interactions that govern the crystal packing of this compound derivatives. By quantifying the contributions of various contacts, researchers can gain valuable knowledge for crystal engineering and the design of new materials with desired physicochemical properties. The integration of Hirshfeld analysis with other computational techniques like DFT and MEP analysis offers a comprehensive approach to characterizing the solid-state behavior of these promising pharmaceutical building blocks.
References
- 1. 3.2. Molecular Hirshfeld Surface Analysis [bio-protocol.org]
- 2. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystalexplorer.net [crystalexplorer.net]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
Comparative Thermal Analysis of 3-(1H-imidazol-1-yl)benzoic Acid and Its Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected thermal properties of 3-(1H-imidazol-1-yl)benzoic acid and its corresponding salts. Due to a lack of specific experimental data in the public domain for this particular molecule and its simple salts, this document outlines the principles of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the standard experimental protocols for such analyses, and presents a hypothetical comparison based on the known thermal behavior of its constituent chemical moieties: benzoic acid and imidazole.
Introduction to Thermal Analysis Techniques
Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For the characterization of pharmaceutical compounds like this compound, TGA and DSC are indispensable tools.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is primarily used to determine the thermal stability and composition of materials. Key information obtained from TGA includes decomposition temperatures, moisture content, and the quantification of volatile components.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. This provides insights into the material's physical state and phase behavior.
Hypothetical Comparative Data
The following table summarizes the anticipated thermal properties of this compound and two of its hypothetical salts: a sodium salt and a hydrochloride salt. This data is illustrative and based on the general characteristics of aromatic carboxylic acids, imidazoles, and their corresponding salt forms.
| Compound | Melting Point (Tm) (°C) | Onset of Decomposition (Td) (°C) | Mass Loss (%) at T > Td | Enthalpy of Fusion (ΔHf) (J/g) |
| This compound | 170 - 180 | 200 - 220 | > 95% | 100 - 120 |
| Sodium 3-(1H-imidazol-1-yl)benzoate | > 300 (decomposes) | 320 - 340 | ~85% (up to 600°C) | Not Applicable |
| This compound hydrochloride | 210 - 225 | 240 - 260 | > 95% | 130 - 150 |
Interpretation of Hypothetical Data:
-
Melting Point: The free acid is expected to have a defined melting point. The sodium salt, being ionic, is predicted to have a much higher melting point, likely decomposing before it melts. The hydrochloride salt would also exhibit a higher melting point than the free acid due to its ionic character.
-
Decomposition Temperature: The thermal stability is expected to increase from the free acid to its salts. The strong ionic interactions in the sodium salt would significantly enhance its thermal stability. The hydrochloride salt would also be more stable than the parent acid.
-
Mass Loss: The organic components of all three compounds would be expected to fully decompose at elevated temperatures, resulting in a mass loss approaching 100%. For the sodium salt, a residual mass corresponding to sodium oxide or carbonate might be expected.
-
Enthalpy of Fusion: The enthalpy of fusion is a measure of the energy required to melt the solid. This value is relevant for the free acid and its hydrochloride salt, which are expected to exhibit clear melting transitions.
Experimental Protocols
A comprehensive thermal analysis of this compound and its salts would involve the following detailed methodologies for TGA and DSC.
Thermogravimetric Analysis (TGA) Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the sample is accurately weighed into an alumina or platinum crucible.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The mass loss as a function of temperature is recorded. The onset of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: A nitrogen purge at a flow rate of 20-50 mL/min is maintained.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C for the free acid) at a heating rate of 10 °C/min.
-
Hold at the high temperature for 2 minutes to ensure complete melting.
-
Cool down to 25 °C at a rate of 10 °C/min.
-
A second heating scan may be performed under the same conditions to observe any changes in the thermal behavior after the initial heating and cooling cycle.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The melting point (Tm) is determined as the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔHf) is calculated from the area of the peak.
Experimental and Analytical Workflow
The logical flow from sample synthesis to data interpretation in a comparative thermal analysis study is crucial for obtaining reliable and reproducible results.
Caption: Workflow for the comparative thermal analysis of a compound and its salts.
Conclusion
A Comparative Guide to Imidazole-Based Metal-Organic Frameworks: Experimental Insights and Computational Validation
Performance Comparison of Imidazole-Based MOFs and Alternatives
The performance of MOFs is intrinsically linked to their structural and chemical properties. The following tables summarize key performance indicators for a representative imidazole-benzoic acid based MOF, alongside ZIF-8 and HKUST-1 for a comparative perspective.
| MOF Material | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Applications |
| IBA-MOF (Representative) | Zn(II) | 4-(1H-imidazol-4-yl)benzoic acid | ~500-1000 (estimated) | ~0.3-0.6 (estimated) | Up to ~350 | Gas adsorption, Sensing, Catalysis |
| ZIF-8 | Zn(II) | 2-methylimidazole | 1300-1960[1][2] | 0.66 | Up to ~400 | Gas separation, Catalysis, Drug delivery[1] |
| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylic acid | 1500-2200[3][4] | 0.7-0.9 | Up to ~250 | Gas storage, Separation[5] |
Note: Data for the IBA-MOF is based on MOFs synthesized with the 4-(1H-imidazol-4-yl)benzoic acid isomer as a proxy.
Detailed Experimental and Computational Protocols
Experimental Synthesis Protocols
The synthesis of these MOFs typically involves solvothermal or hydrothermal methods. Below are representative protocols for each class of MOF.
2.1.1. Synthesis of a Representative Imidazole-Benzoic Acid MOF (based on 4-H2IBA-Zn MOF) [6]
A mixture of Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), 4-(1H-imidazol-4-yl)benzoic acid (4-H₂IBA) (0.05 mmol, 9.4 mg), and N,N-dimethylformamide (DMF) (3 mL) is sealed in a Teflon-lined stainless steel vessel. The vessel is heated to 100°C for 72 hours and then cooled to room temperature. Colorless block-shaped crystals of the product are collected by filtration, washed with DMF, and dried in air.
2.1.2. Synthesis of ZIF-8 [1]
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.7333 g) is dissolved in 50 mL of methanol. 2-methylimidazole (1.622 g) is dissolved in a separate 50 mL of methanol. The two solutions are then combined and stirred rapidly at room temperature for one hour. The resulting white precipitate (ZIF-8) is collected by centrifugation, washed with methanol, and dried.
2.1.3. Synthesis of HKUST-1 [4]
Benzene-1,3,5-tricarboxylic acid (2.38 mmol) and sodium bicarbonate (7.14 mmol) are dissolved in 150 mL of deionized water. A solution of copper nitrate trihydrate (3.57 mmol) in 40 mL of ethanol is added dropwise to the first solution. The mixture is stirred at room temperature for 12 hours. The blue crystalline product (HKUST-1) is isolated by centrifugation and dried at 100°C for 2 hours.[4]
Characterization Methods
Standard characterization techniques are employed to verify the synthesis and properties of the MOFs:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized materials.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the frameworks.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms at 77 K.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal centers.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
DFT Computational Protocol for Validation
Density Functional Theory (DFT) calculations are a powerful tool for validating experimental findings and predicting the properties of MOFs. A typical workflow for such a computational study is outlined below.[7][8]
Workflow for DFT Validation of MOF Properties
Caption: A generalized workflow for the validation of MOF properties using DFT calculations.
Key Considerations for DFT Calculations:
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial for accuracy. For MOFs, functionals that account for van der Waals interactions, such as PBE with D2 or D3 dispersion corrections or vdW-DF2, are often recommended to accurately model the framework and guest-molecule interactions.[9][10]
-
Periodic Boundary Conditions: MOFs are crystalline materials, so calculations are typically performed on the unit cell with periodic boundary conditions.
-
Cluster Models: For studying specific catalytic reactions or local phenomena, a cluster model extracted from the periodic structure can be used to reduce computational cost.[8]
-
Calculated Properties for Comparison:
-
Structural Parameters: Lattice parameters, bond lengths, and bond angles from the optimized geometry can be directly compared with single-crystal X-ray diffraction data.
-
Vibrational Frequencies: Calculated vibrational modes can be compared with experimental FTIR and Raman spectra to validate the structural model.
-
Electronic Properties: The calculated band gap and density of states can be correlated with experimental UV-Vis spectroscopy and conductivity measurements.
-
Adsorption Properties: The binding energy of guest molecules (e.g., CO₂, H₂) can be calculated and compared with experimental heats of adsorption.
-
Logical Relationships and Experimental Design
The interplay between synthesis, characterization, and computational validation is crucial for the rational design of new MOF materials.
Logical Flow of MOF Design and Validation
Caption: The iterative process of MOF design, synthesis, characterization, and computational validation.
This guide illustrates a comprehensive approach to the study of novel MOFs, integrating experimental synthesis and characterization with robust computational validation. By comparing the properties of a representative imidazole-benzoic acid MOF with established materials like ZIF-8 and HKUST-1, researchers can better position new materials within the broader landscape of porous crystalline solids. The detailed protocols and workflows serve as a practical resource for the design and analysis of next-generation MOFs for a variety of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of HKUST-1 metal–organic framework in root and shoot systems, as well as seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking density functional theory predictions of framework structures and properties in a chemically diverse test set of metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 3-(1H-imidazol-1-yl)benzoic acid
Essential safety protocols for the handling and disposal of 3-(1H-imidazol-1-yl)benzoic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.
The compound this compound is classified as an acute toxicant if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to stringent safety measures is therefore mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[3] | Nitrile rubber (NBR) gloves.[3] | Fully buttoned lab coat. | Use in a chemical fume hood.[4] If not available, an N95-rated respirator is required. |
| Dissolving in Solvents | Chemical safety goggles. A face shield is recommended if splashing is likely. | Nitrile rubber (NBR) gloves.[3] | Chemical-resistant apron over a lab coat. | All operations should be conducted in a certified chemical fume hood.[4] |
| Running Reactions | Chemical safety goggles and a face shield. | Nitrile rubber (NBR) gloves.[3] | Chemical-resistant apron over a lab coat. | All operations must be performed within a chemical fume hood.[4] |
| Waste Disposal | Chemical safety goggles. | Nitrile rubber (NBR) gloves.[3] | Lab coat. | Use in a well-ventilated area. A chemical fume hood is recommended. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5] All necessary PPE should be inspected and worn correctly.
-
Ventilation: All work with this compound, especially when in solid (powder) form or when being heated, must be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4][6]
-
Weighing: When weighing the solid compound, use a draft shield or weigh it within a fume hood to prevent the dispersal of dust.
-
Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust. When transferring solutions, use a funnel to prevent spills.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures. Do not allow the chemical to enter drains or waterways.[3][6]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.
Disposal Plan:
-
Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
